molecular formula C22H38O10S B1676800 m-PEG8-Tos

m-PEG8-Tos

Cat. No.: B1676800
M. Wt: 494.6 g/mol
InChI Key: ZTSLDMCZJSLHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

m-PEG8-Tos is a PEG derivative containing a tosyl group. The tosyl group is a very good leaving group for nucleophilic substitution reactions. The hydrophilic PEG spacer increases solubility in aqueous media. The PEG linker contains 7 units of ethylene glycol.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O10S/c1-21-3-5-22(6-4-21)33(23,24)32-20-19-31-18-17-30-16-15-29-14-13-28-12-11-27-10-9-26-8-7-25-2/h3-6H,7-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSLDMCZJSLHRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to m-PEG8-Tos: A Versatile Linker for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (8)-tosylate (m-PEG8-Tos), a discrete polyethylene glycol (dPEG®) linker. It is designed to be a valuable resource for professionals in the fields of bioconjugation, drug delivery, and nanoparticle functionalization. This document details the physicochemical properties, applications, and the underlying chemistry of this compound, supplemented with experimental protocols and data presented in a clear and accessible format.

Introduction to this compound

This compound is a heterobifunctional linker composed of a methoxy-terminated polyethylene glycol chain with eight ethylene glycol units, and a tosylate functional group.[1] The methoxy cap renders the PEG chain monofunctional, preventing undesirable crosslinking during conjugation reactions. The core utility of this compound lies in its ability to covalently attach a hydrophilic PEG spacer to biomolecules and other substrates. This process, known as PEGylation, can significantly enhance the therapeutic properties of proteins, peptides, and small molecule drugs by improving their solubility, increasing their in vivo stability, and reducing their immunogenicity.[2]

The tosylate group is an excellent leaving group, making the terminal carbon of the PEG chain susceptible to nucleophilic attack by primary amines, thiols, and hydroxyl groups.[1][3] This reactivity allows for the stable covalent attachment of the PEG moiety to various functional groups present on biomolecules.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application in bioconjugation. The following tables summarize key quantitative data for this compound and its common derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C22H38O10S[1]
Molecular Weight 494.60 g/mol
CAS Number 79622-11-0
Appearance Solid powder
Purity >98%
Solubility Soluble in water, DMSO, DCM, DMF
Storage Conditions Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C

Table 2: Properties of Related m-PEG8 Derivatives

CompoundChemical FormulaMolecular Weight ( g/mol )CAS NumberKey Reactive Group
m-PEG8-acid C18H36O10412.481093647-41-6Carboxylic Acid
m-PEG8-amine C17H37NO8383.5869718-81-0Amine
m-PEG8-thiol C17H36O8S400.53651042-83-0Thiol
m-PEG8-NHS ester C22H39NO12509.6756525-90-3NHS Ester
m-PEG8-triethoxysilane C27H57NO12Si615.8N/ATriethoxysilane

Reaction Mechanism and Applications

The primary application of this compound is in the PEGylation of biomolecules through nucleophilic substitution. The tosylate group is displaced by a nucleophile, such as the ε-amine of a lysine residue or the N-terminal α-amine of a protein, forming a stable secondary amine linkage.

Reaction with Primary Amines

The conjugation of this compound to primary amines is a cornerstone of its utility. The reaction proceeds via an SN2 mechanism, where the amine nitrogen attacks the carbon atom attached to the tosylate group.

cluster_reactants Reactants cluster_product Product This compound m-PEG8-O-Ts Conjugate m-PEG8-NH-Protein This compound->Conjugate Nucleophilic Attack Tosyl_ion TsO⁻ This compound->Tosyl_ion Leaving Group Protein-NH2 Protein-NH₂ Protein-NH2->Conjugate

Caption: Nucleophilic substitution of this compound with a primary amine.

This reaction is particularly useful for modifying proteins and peptides to enhance their therapeutic properties.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound and related compounds.

Representative Protocol for Conjugation of this compound to a Protein

This protocol provides a general framework for the conjugation of this compound to a protein containing accessible primary amine groups (e.g., lysine residues). Optimization of parameters such as protein concentration, PEG-to-protein molar ratio, pH, and reaction time is recommended for each specific protein.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.5 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the reaction buffer via dialysis or a desalting column.

  • This compound Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the desired amount of this compound in a minimal volume of anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add the this compound solution to the protein solution to achieve the desired molar excess of PEG. A starting point of 10- to 50-fold molar excess of PEG to protein is recommended.

    • The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should ideally be kept below 10% (v/v) to maintain protein stability.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • To stop the reaction and consume any unreacted this compound, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 1 hour at room temperature.

  • Purification of the PEGylated Protein:

    • Purify the PEGylated protein from unreacted this compound, quenching reagent, and unmodified protein using an appropriate chromatography method.

      • Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated protein from smaller unreacted molecules.

      • Ion Exchange Chromatography (IEX): Can separate proteins based on the extent of PEGylation, as the PEG chains can shield the protein's surface charges.

  • Characterization of the PEGylated Protein:

    • SDS-PAGE: To confirm an increase in the apparent molecular weight of the PEGylated protein compared to the unmodified protein.

    • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To determine the exact mass of the conjugate and the degree of PEGylation.

    • HPLC Analysis (e.g., RP-HPLC or IEX-HPLC): To assess the purity of the final product and separate different PEGylated species.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical consequences of PEGylation and a typical experimental workflow for protein modification.

cluster_pegylation PEGylation cluster_consequences Physicochemical & Biological Consequences cluster_outcomes Therapeutic Outcomes PEGylation Covalent Attachment of PEG (e.g., using this compound) Increased_Size Increased Hydrodynamic Radius PEGylation->Increased_Size Shielding Surface Charge Shielding PEGylation->Shielding Solubility Increased Solubility PEGylation->Solubility Improved_Stability Improved Stability PEGylation->Improved_Stability Reduced_Clearance Reduced Renal Clearance Increased_Size->Reduced_Clearance Reduced_Immunogenicity Reduced Immunogenicity & Antigenicity Shielding->Reduced_Immunogenicity Increased_HalfLife Increased Circulation Half-Life Reduced_Clearance->Increased_HalfLife

Caption: Logical consequences of protein PEGylation.

Start Start: Protein & this compound Reagent_Prep Reagent Preparation (Protein in Buffer, PEG in DMSO/DMF) Start->Reagent_Prep Conjugation Conjugation Reaction (pH 8.5-9.5, RT or 4°C) Reagent_Prep->Conjugation Quenching Quenching (Add Tris or Glycine) Conjugation->Quenching Purification Purification (SEC or IEX) Quenching->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization End End: Purified PEG-Protein Characterization->End

Caption: Experimental workflow for protein PEGylation with this compound.

Conclusion

This compound is a highly valuable tool for researchers, scientists, and drug development professionals. Its well-defined structure, high purity, and reactive tosylate group make it an excellent choice for the PEGylation of biomolecules. The resulting conjugates often exhibit improved pharmacokinetic and pharmacodynamic properties, making this compound a key enabling technology in the development of next-generation therapeutics. By understanding the principles and protocols outlined in this guide, users can effectively leverage the benefits of this compound in their research and development endeavors.

References

An In-depth Technical Guide to the Chemical Properties and Applications of m-PEG8-Tos

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of methoxy-polyethylene glycol (8)-tosylate (m-PEG8-Tos). It is intended for researchers, scientists, and drug development professionals who are utilizing or considering this versatile PEGylation reagent in their work.

Core Chemical Properties

This compound is a monodisperse polyethylene glycol (PEG) derivative with a methoxy cap at one terminus and a tosyl group at the other. The PEG chain, consisting of eight ethylene glycol units, imparts hydrophilicity and biocompatibility to molecules it is conjugated with. The tosyl group serves as an excellent leaving group in nucleophilic substitution reactions, making this compound a valuable tool for bioconjugation and the synthesis of more complex molecules.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Chemical Formula C22H38O10S[1]
Molecular Weight 494.60 g/mol [1]
Exact Mass 494.2186[1]
Appearance Solid powder[1]
Purity >98%[1]
Solubility Soluble in DMSO. The hydrophilic PEG spacer increases solubility in aqueous media.
Storage Conditions Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.
Structural Information
IdentifierValueReference(s)
IUPAC Name 2,5,8,11,14,17,20-heptaoxadocosan-22-yl 4-methylbenzenesulfonate
CAS Number 79622-11-0
SMILES Code O=S(C1=CC=C(C)C=C1)(OCCOCCOCCOCCOCCOCCOCCOC)=O
InChI Key ZTSLDMCZJSLHRN-UHFFFAOYSA-N

Reactivity and Applications

The primary utility of this compound lies in the reactivity of the tosyl group, which is a very good leaving group for nucleophilic substitution reactions. This allows for the covalent attachment of the m-PEG8- moiety to a variety of nucleophiles, a process known as PEGylation.

PEGylation is a widely employed strategy in drug development to:

  • Enhance solubility of hydrophobic molecules.

  • Increase systemic circulation time by reducing renal clearance.

  • Decrease immunogenicity of therapeutic proteins and peptides.

  • Improve pharmacokinetic and pharmacodynamic properties of drugs.

This compound is particularly valuable in:

  • Bioconjugation: Attaching PEG chains to proteins, peptides, and other biomolecules.

  • Drug Delivery: As a linker in antibody-drug conjugates (ADCs) and for surface modification of nanoparticles.

  • PROTACs Synthesis: As a component of the linker connecting the two ligands in Proteolysis Targeting Chimeras (PROTACs).

The general scheme for a nucleophilic substitution reaction involving this compound is depicted below:

G cluster_0 Nucleophilic Substitution Reaction mPEG8Tos m-PEG8-O-Ts Product m-PEG8-Nu mPEG8Tos->Product + Nu-H Nucleophile Nu-H LeavingGroup TsOH

Caption: General nucleophilic substitution reaction with this compound.

Experimental Protocols

While specific, detailed protocols for reactions with this compound are not widely published, a representative protocol for the reaction with a primary amine is provided below. This protocol is based on general principles of nucleophilic substitution reactions with tosylated compounds and should be optimized for specific applications.

Representative Protocol: Reaction of this compound with a Primary Amine

This protocol describes the covalent attachment of the m-PEG8- moiety to a molecule containing a primary amine (R-NH2).

Materials:

  • This compound

  • Amine-containing molecule (R-NH2)

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon supply for inert atmosphere

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Preparation:

    • Ensure all glassware is dry.

    • Dissolve the amine-containing molecule (1 equivalent) in the anhydrous solvent under an inert atmosphere.

    • In a separate vial, dissolve this compound (1.2-1.5 equivalents) in the same anhydrous solvent.

  • Reaction:

    • Add the non-nucleophilic base (2-3 equivalents) to the solution of the amine-containing molecule.

    • Slowly add the this compound solution to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate, but this should be monitored to avoid side reactions.

  • Monitoring:

    • Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a small amount of water.

    • Remove the solvent under reduced pressure.

    • Purify the crude product using an appropriate chromatographic method (e.g., reverse-phase HPLC or silica gel chromatography) to isolate the desired m-PEG8-conjugated product.

  • Characterization:

    • Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data

Quantitative data for specific reactions involving this compound is scarce in the public domain. The yield of the PEGylation reaction is highly dependent on the nature of the nucleophile, reaction conditions (solvent, temperature, stoichiometry), and the efficiency of the purification process. For analogous PEGylation reactions, yields can range from moderate to high (40-90%). Optimization of the reaction conditions is crucial to maximize the yield for a specific substrate.

The following table outlines key parameters that influence the yield of PEGylation reactions.

ParameterConditionEffect on Conjugation
Molar Ratio (this compound:Substrate) 1.2:1 to 5:1A slight to moderate excess of the PEG reagent can drive the reaction to completion.
Temperature Room Temperature to 50°CHigher temperatures generally increase the reaction rate but may lead to side reactions.
pH (for aqueous reactions) 7-9For reactions with amines in aqueous buffers, a slightly basic pH ensures the amine is deprotonated and nucleophilic.
Solvent Aprotic (DMF, DCM)Aprotic solvents are generally preferred to avoid reaction with the solvent.

Visualization of Workflows

Experimental Workflow for Peptide PEGylation

The following diagram illustrates a typical workflow for the PEGylation of a peptide using this compound.

G start Start: Peptide and this compound dissolve Dissolve in Anhydrous Solvent start->dissolve react Add Base and React (12-24h, RT) dissolve->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor workup Quench and Remove Solvent monitor->workup purify Purify by Chromatography (HPLC) workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End: Purified PEGylated Peptide characterize->end

Caption: Workflow for peptide PEGylation with this compound.

Role of this compound in PROTAC Synthesis

This compound can be used as a building block for the synthesis of PROTAC linkers. The following diagram shows a logical relationship where this compound is used to connect a warhead (targeting the protein of interest) and an E3 ligase ligand.

G cluster_0 PROTAC Assembly Warhead Warhead (POI Ligand) mPEG8 m-PEG8-Linker Warhead->mPEG8 Attach PROTAC PROTAC mPEG8->PROTAC Forms E3Ligand E3 Ligase Ligand E3Ligand->mPEG8 Attach

Caption: Logical diagram of PROTAC assembly using a PEG8 linker.

References

An In-depth Technical Guide to m-PEG8-Tos: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-tosylate with eight ethylene glycol units (m-PEG8-Tos). It details its chemical structure, molecular weight, and key properties. Furthermore, it explores its applications in bioconjugation and drug delivery, supported by experimental protocols and characterization techniques.

Core Concepts: Structure and Properties

This compound is a discrete polyethylene glycol (dPEG®) reagent, meaning it is a single molecular weight compound, which simplifies analysis and ensures reproducibility in research and development.[1] It consists of a methoxy-terminated polyethylene glycol chain of eight ethylene glycol units, with a tosylate group at the other terminus. The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles such as amines, thiols, and hydroxyls.[2][3] This reactivity is fundamental to its utility as a chemical linker. The hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous media.[2]

Chemical Structure:

Molecular Information:

There is some discrepancy in the reported molecular formula and weight across different suppliers, which may be attributed to the number of ethylene glycol units. The naming convention "PEG8" can sometimes refer to the number of oxygen atoms or the number of ethylene glycol repeating units. For the purpose of this guide, we will consider two common forms.

ParameterValue (Source 1)Value (Source 2)
Chemical Formula C22H38O10SC24H42O11S
Molecular Weight 494.60 g/mol [2]538.65 g/mol
Exact Mass 494.2186Not specified
CAS Number 79622-11-082217-01-4
IUPAC Name 2,5,8,11,14,17,20-heptaoxadocosan-22-yl 4-methylbenzenesulfonateNot specified

Applications in Bioconjugation and Drug Delivery

The primary application of this compound lies in the field of PEGylation, the covalent attachment of PEG chains to molecules such as proteins, peptides, and nanoparticles. PEGylation can improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents by:

  • Increasing solubility and stability: The hydrophilic nature of the PEG chain can enhance the solubility of hydrophobic drugs and improve the stability of protein therapeutics.

  • Prolonging circulation time: The PEG chain creates a hydrophilic shield that reduces recognition and clearance by the reticuloendothelial system, leading to a longer half-life in the body.

  • Reducing immunogenicity: The PEG coating can mask epitopes on the surface of therapeutic proteins, reducing their potential to elicit an immune response.

This compound is particularly valuable in the development of:

  • Antibody-Drug Conjugates (ADCs): The tosyl group can be displaced by a nucleophile on a linker attached to a cytotoxic drug, facilitating the conjugation to an antibody.

  • Targeted Drug Delivery Systems: It can be used to attach targeting ligands to nanocarriers like liposomes and nanoparticles, enabling site-specific drug delivery.

  • PROTACs (Proteolysis Targeting Chimeras): this compound serves as a PEG-based linker in the synthesis of PROTACs, which are designed to selectively degrade target proteins.

Experimental Protocols

This protocol outlines a general procedure for the conjugation of this compound to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4-8.5)

  • Quenching reagent (e.g., Tris or glycine)

  • Purification system (e.g., Size-Exclusion Chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • PEGylation Reaction: Add a 5 to 20-fold molar excess of this compound to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle stirring. Reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Quenching: Add a quenching reagent in excess to stop the reaction by consuming any unreacted this compound.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography (SEC) or another suitable purification method.

This protocol describes the conversion of this compound to a thiol-reactive linker by substitution with a thiol-containing nucleophile.

Materials:

  • This compound

  • Thiol-containing nucleophile (e.g., N-acetyl-cysteine methyl ester)

  • Aprotic polar solvent (e.g., Dimethylformamide, DMF)

  • Base (e.g., Triethylamine, TEA)

  • Purification system (e.g., Flash chromatography)

Procedure:

  • Dissolution: Dissolve this compound and a slight molar excess of the thiol-containing nucleophile in DMF.

  • Reaction Initiation: Add the base to the solution to deprotonate the thiol group and initiate the nucleophilic substitution.

  • Incubation: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by flash chromatography.

Characterization Techniques

The successful synthesis and purification of this compound conjugates require robust analytical characterization.

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure and purity of this compound and its conjugates. ¹H NMR is particularly useful for determining the degree of PEGylation by comparing the integration of PEG-specific peaks to those of the conjugated molecule.
Mass Spectrometry (MS) Determines the molecular weight of the conjugate, confirming the attachment of the PEG linker. Techniques like ESI-MS and MALDI-TOF MS are commonly employed.
Size-Exclusion Chromatography (SEC) Separates the PEGylated product from unreacted starting materials and aggregates, providing information on purity and molecular weight distribution.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) For protein conjugates, SDS-PAGE can visualize the increase in molecular weight upon PEGylation.

Visualization of Workflows and Relationships

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Solution Mix Mix & Incubate Protein->Mix PEG_Tos This compound Solution PEG_Tos->Mix Quench Quench Reaction Mix->Quench Purify Purification (SEC) Quench->Purify Analyze Characterization (MS, NMR) Purify->Analyze

Caption: A generalized workflow for the PEGylation of a protein using this compound.

PEG_Derivatives mPEG8_OH m-PEG8-OH (Precursor) mPEG8_Tos This compound (Activated Linker) mPEG8_OH->mPEG8_Tos Tosyl Chloride, Pyridine mPEG8_Amine m-PEG8-Amine (Derivative) mPEG8_Tos->mPEG8_Amine Ammonia

Caption: Synthesis of this compound from its alcohol precursor and its conversion to an amine derivative.

References

m-PEG8-Tos (CAS Number 79622-11-0): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of m-PEG8-Tos (methoxy-polyethylene glycol (8)-tosylate), a versatile heterobifunctional linker used extensively in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, applications, and includes specific experimental protocols and data presented in a clear, structured format.

Core Concepts: Introduction to this compound

This compound, with the CAS number 79622-11-0, is a discrete polyethylene glycol (dPEG®) reagent. It consists of a monodisperse chain of eight ethylene glycol units, capped at one end with a methoxy group and functionalized at the other end with a tosylate group. The methoxy group renders one terminus inert, preventing unwanted crosslinking reactions, while the tosyl group is an excellent leaving group for nucleophilic substitution reactions.[1] This monofunctional reactivity is a key feature for controlled bioconjugation.

The polyethylene glycol (PEG) chain imparts hydrophilicity to the molecule, which can enhance the solubility and improve the pharmacokinetic properties of conjugated biomolecules.[2][3] The defined length of the eight PEG units provides a precise spacer arm, which is critical in applications such as PROTACs where the distance between two binding ligands must be optimized for biological activity.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
CAS Number 79622-11-0
Chemical Formula C22H38O10S
Molecular Weight 494.60 g/mol
Exact Mass 494.2186
Appearance Solid powder
Purity Typically >98%
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents.
Storage Conditions Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of biomedical research and drug development.

Protein and Peptide PEGylation

PEGylation, the covalent attachment of PEG chains to proteins and peptides, is a well-established strategy to improve the therapeutic properties of biologics. This compound can be used to PEGylate biomolecules through the reaction of its tosyl group with nucleophilic residues on the protein surface, primarily the ε-amino group of lysine residues or the N-terminal α-amino group. This modification can lead to:

  • Increased half-life: The PEG chain increases the hydrodynamic radius of the protein, reducing renal clearance.

  • Reduced immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing its recognition by the immune system.

  • Improved solubility and stability: The hydrophilic nature of the PEG chain can enhance the solubility of hydrophobic proteins and protect them from proteolytic degradation.

PROTAC Linker Synthesis

This compound is frequently used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The linker plays a critical role in a PROTAC's efficacy by connecting the target protein binder and the E3 ligase ligand and orienting them productively to form a ternary complex. The defined length and hydrophilicity of the this compound linker are advantageous for optimizing the pharmacokinetics and cell permeability of the resulting PROTAC.

Nanoparticle Surface Modification

The surface of nanoparticles can be modified with this compound to create "stealth" nanoparticles for drug delivery. The PEG layer reduces non-specific protein adsorption (opsonization), leading to longer circulation times and improved tumor accumulation via the enhanced permeability and retention (EPR) effect. The tosyl group allows for the covalent attachment of the PEG chain to the nanoparticle surface, which can be pre-functionalized with nucleophilic groups.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

General Workflow for Bioconjugation

The following diagram illustrates a typical workflow for the conjugation of this compound to a biomolecule.

G General Bioconjugation Workflow with this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Reagent_Prep Reagent Preparation (this compound, Biomolecule, Buffers) Conjugation Conjugation Reaction (Nucleophilic Substitution) Reagent_Prep->Conjugation Purification Purification of Conjugate (e.g., SEC, IEX) Conjugation->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization

General workflow for this compound bioconjugation.
Protocol for Conjugation of this compound to a Primary Amine (e.g., Protein Lysine Residue)

This protocol describes the covalent attachment of this compound to primary amine groups on a protein.

Materials:

  • This compound

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4-8.0)

  • Reaction Buffer: 100 mM sodium phosphate or sodium bicarbonate buffer, pH 8.0-8.5

  • Quenching Solution: 1 M Tris-HCl or glycine, pH 7.5

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))

  • Analytical instruments (e.g., SDS-PAGE, Mass Spectrometer, HPLC)

Procedure:

  • Protein Preparation: Dissolve or dialyze the protein into the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve this compound in the Reaction Buffer to a desired stock concentration (e.g., 10-50 mM).

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 50-100 mM to react with any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate: Purify the PEGylated protein from excess reagents and unconjugated protein using SEC or IEX.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight. Confirm the degree of PEGylation using mass spectrometry and assess purity by HPLC.

Quantitative Parameters for Optimization:

ParameterTypical RangeRationale
pH 8.0 - 9.0Facilitates the deprotonation of primary amines, increasing their nucleophilicity.
Molar Ratio (PEG:Protein) 5:1 to 50:1A higher molar excess drives the reaction towards a higher degree of PEGylation.
Temperature 4°C to 25°CLower temperatures can minimize protein degradation for sensitive proteins, requiring longer reaction times.
Reaction Time 2 - 24 hoursDependent on temperature, pH, and reactivity of the protein.
Protocol for Conjugation of this compound to a Thiol (e.g., Cysteine Residue in a Peptide)

This protocol outlines the procedure for conjugating this compound to a cysteine-containing peptide.

Materials:

  • This compound

  • Cysteine-containing peptide

  • Reaction Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.5-8.0

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))

  • Analytical instruments (e.g., Mass Spectrometer, HPLC)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer. If the cysteine residue may be oxidized (forming a disulfide bond), pre-treat the peptide solution with a 2-3 fold molar excess of TCEP for 30 minutes at room temperature to ensure a free thiol group.

  • Reagent Preparation: Dissolve this compound in the Reaction Buffer to a stock concentration of 10-50 mM.

  • Conjugation Reaction:

    • Add a 1.5- to 5-fold molar excess of the this compound solution to the peptide solution.

    • Incubate the reaction mixture at room temperature for 1-3 hours with gentle stirring.

  • Purification: Purify the PEGylated peptide by RP-HPLC.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.

Potential Side Reactions and Mitigation:

Side ReactionCauseMitigation Strategy
Disulfide Bond Formation Oxidation of free thiols.Work under an inert atmosphere (e.g., nitrogen or argon) and include a reducing agent like TCEP in the initial peptide solution.
Reaction with other nucleophiles High pH can deprotonate other residues like lysine.Maintain the pH in the recommended range of 7.5-8.0 to favor the more nucleophilic thiol group.
Racemization of C-terminal Cysteine Base-catalyzed epimerization.Use milder basic conditions and shorter reaction times.

Application Example: PROTAC Targeting the Androgen Receptor

A prominent example of a PROTAC utilizing a PEG linker is ARV-110, which targets the Androgen Receptor (AR) for degradation and is in clinical development for prostate cancer. While the exact linker structure of ARV-110 is proprietary, it exemplifies the use of a flexible linker to bridge an AR ligand and a VHL E3 ligase ligand. The AR signaling pathway is a key driver of prostate cancer progression.

The following diagram illustrates the simplified Androgen Receptor signaling pathway and the mechanism of action of an AR-targeting PROTAC.

AR_Signaling_PROTAC Androgen Receptor Signaling and PROTAC-Mediated Degradation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT 5α-reductase (converts Testosterone to DHT) Testosterone->DHT AR Androgen Receptor (AR) DHT->AR binds Ternary_Complex AR-PROTAC-E3 Ternary Complex AR->Ternary_Complex binds AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer dissociates from HSPs HSPs Heat Shock Proteins (HSPs) PROTAC AR-PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex recruited Ubiquitination Ubiquitination of AR Ternary_Complex->Ubiquitination induces Proteasome Proteasome Ubiquitination->Proteasome targeted to Degradation AR Degradation Proteasome->Degradation mediates ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE binds Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Transcription activates

Androgen Receptor signaling and PROTAC action.

Characterization of this compound Conjugates

Thorough characterization is crucial to confirm successful conjugation and to determine the properties of the final product.

Analytical Techniques:

TechniqueInformation ProvidedReference(s)
SDS-PAGE Visual confirmation of increased molecular weight of the PEGylated protein.
Mass Spectrometry (MALDI-TOF, ESI-MS) Accurate molecular weight of the conjugate, determination of the degree of PEGylation (number of PEG chains per molecule).
HPLC (SEC, RP-HPLC, IEX) Assessment of purity, separation of different PEGylated species (mono-, di-, poly-PEGylated), and quantification.
NMR Spectroscopy Structural confirmation of the conjugate, particularly for smaller molecules like peptides.
UV-Vis Spectroscopy Protein concentration determination.

The following diagram outlines the logical workflow for the comprehensive characterization of a PEGylated protein.

G Characterization Workflow for PEGylated Proteins cluster_primary Primary Analysis cluster_secondary In-depth Characterization cluster_functional Functional Assessment Start Purified PEGylated Protein SDS_PAGE SDS-PAGE (Molecular Weight Shift) Start->SDS_PAGE HPLC_Purity HPLC (SEC/RP-HPLC) (Purity Assessment) Start->HPLC_Purity Mass_Spec Mass Spectrometry (MS) (Degree of PEGylation, MW) HPLC_Purity->Mass_Spec Bioassay Biological Activity Assay (In vitro/In vivo) HPLC_Purity->Bioassay Peptide_Mapping Peptide Mapping LC-MS/MS (Site of PEGylation) Mass_Spec->Peptide_Mapping

Logical workflow for characterizing PEGylated proteins.

Conclusion

This compound is a highly valuable and versatile reagent for researchers, scientists, and drug development professionals. Its well-defined structure, hydrophilicity, and reactive tosyl group enable controlled and efficient modification of biomolecules. The applications of this compound in protein PEGylation, PROTAC synthesis, and nanoparticle surface modification underscore its importance in advancing therapeutic and diagnostic platforms. The detailed protocols and characterization strategies provided in this guide offer a solid foundation for the successful implementation of this compound in a variety of research and development settings.

References

An In-depth Technical Guide on the Reactivity Principle of m-PEG8-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core reactivity principles of methoxy-polyethylene glycol-tosylate (m-PEG8-Tos), a key reagent in bioconjugation and drug delivery. It details the chemical mechanisms, experimental protocols, and quantitative parameters associated with its use, offering a technical resource for scientists in the field.

Core Principle of this compound Reactivity

The reactivity of this compound is centered on the principles of nucleophilic substitution, specifically the SN2 (bimolecular nucleophilic substitution) reaction mechanism. The molecule consists of two primary components: a methoxy-terminated polyethylene glycol chain with eight repeating ethylene glycol units (m-PEG8), and a tosylate (Tos) functional group.

The tosylate group (p-toluenesulfonate) is an excellent leaving group because its negative charge is stabilized through resonance across the sulfonate group.[1][2] This property makes the carbon atom adjacent to the tosylate group highly electrophilic and susceptible to attack by nucleophiles. When a nucleophile attacks this carbon, it displaces the tosylate group, forming a new covalent bond between the nucleophile and the m-PEG8 chain.[3] This process, known as PEGylation, is widely used to modify proteins, peptides, and other biomolecules to enhance their therapeutic properties.[]

The hydrophilic m-PEG8 chain imparts increased solubility in aqueous media to the conjugated molecule.[3] The reaction is highly efficient and proceeds under relatively mild conditions, making it suitable for use with sensitive biological molecules. Common nucleophiles that react with this compound include amines, thiols, and azides.

Reaction Mechanism with Nucleophiles

The fundamental reaction is a nucleophilic substitution wherein the nucleophile (Nu:) attacks the terminal carbon of the PEG chain, leading to the displacement of the tosylate leaving group.

General SN2 reaction mechanism of this compound with a nucleophile.

Quantitative Data on Reactivity

The efficiency of this compound conjugation is dependent on the nucleophile, solvent, temperature, and pH. The following tables summarize typical quantitative data for reactions with common nucleophiles.

Table 1: Reaction Conditions and Yields for this compound Conjugation

NucleophileTypical Molar Ratio (PEG:Nucleophile)SolventTemperature (°C)Reaction Time (hours)Typical Yield (%)
Primary Amine (-NH₂)1.2:1 to 5:1Dichloromethane (DCM), DMF25 - 4012 - 24> 90%
Thiol (-SH)1.1:1 to 3:1DMF, Acetonitrile252 - 6> 95%
Azide (-N₃)1.5:1 to 4:1DMF50 - 7018 - 36> 85%

Table 2: Influence of pH on Amine Conjugation

pHRelative Reaction RateNotes
< 7.0SlowAmine is protonated (-NH₃⁺), reducing its nucleophilicity.
7.5 - 8.5OptimalA good balance between unprotonated amine and reagent stability.
> 9.0FastRisk of side reactions and hydrolysis of the tosyl group increases.

Experimental Protocols

Detailed methodologies for key conjugation reactions are provided below.

Protocol for Conjugation to a Primary Amine (e.g., on a Protein)

This protocol describes the PEGylation of a protein via its lysine residues.

Materials:

  • This compound

  • Protein solution (1-10 mg/mL)

  • Reaction Buffer: 100 mM sodium phosphate buffer, pH 8.0

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX)

Procedure:

  • Protein Preparation: Prepare the protein solution in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DCM or DMF to a concentration of 100 mg/mL.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound solution to the protein solution with gentle stirring.

    • Incubate the reaction mixture at room temperature (25°C) for 12-24 hours.

  • Reaction Quenching: Add the quenching solution to the reaction mixture to consume any unreacted this compound.

  • Purification: Purify the PEGylated protein from unreacted PEG and other reagents using SEC or IEX.

  • Analysis: Characterize the conjugate using SDS-PAGE and MALDI-TOF mass spectrometry to determine the degree of PEGylation.

Protocol for Conjugation to a Thiol (e.g., on a Cysteine Residue)

This protocol is suitable for site-specific PEGylation on a molecule containing a free thiol group.

Materials:

  • This compound

  • Thiol-containing molecule

  • Reaction Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.5

  • Anhydrous Dimethylformamide (DMF)

  • Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Procedure:

  • Molecule Preparation: Dissolve the thiol-containing molecule in the reaction buffer. If the molecule has disulfide bonds, they must be reduced prior to this step.

  • Reagent Preparation: Dissolve this compound in anhydrous DMF to achieve a 1.5-fold molar excess over the thiol-containing molecule.

  • Conjugation Reaction:

    • Add the this compound solution to the molecule solution.

    • Incubate at room temperature (25°C) for 4 hours with gentle mixing.

  • Purification: Purify the PEGylated product by RP-HPLC.

  • Analysis: Confirm conjugation via LC-MS analysis.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow from conjugation to analysis for a protein PEGylation experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis A Prepare Protein in Amine-Free Buffer (pH 8.0) C Combine Reactants (10-50x molar excess of PEG) A->C B Dissolve this compound in Anhydrous DMF B->C D Incubate at 25°C for 12-24h C->D E Quench Reaction (e.g., with Tris buffer) D->E F Size-Exclusion or Ion-Exchange Chromatography E->F G Collect Fractions F->G H SDS-PAGE Analysis (Confirm MW increase) G->H I Mass Spectrometry (Determine degree of PEGylation) G->I J Functional Assay (Assess bioactivity) G->J

Workflow for protein PEGylation using this compound.

References

An In-depth Technical Guide to the Mechanism of Action of m-PEG8-Tos in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative data related to the use of methoxy-poly(ethylene glycol)8-tosylate (m-PEG8-Tos) in bioconjugation. This document is intended to serve as a core resource for researchers and professionals in the fields of drug development, protein engineering, and materials science.

Core Principles of this compound Bioconjugation

This compound is a monodisperse polyethylene glycol (PEG) reagent utilized for the covalent modification of biomolecules, a process known as PEGylation. The key attributes of this compound lie in its well-defined structure, which consists of a methoxy-terminated eight-unit PEG chain and a terminal tosyl (tosylate) group. This specific combination of features imparts desirable properties to the resulting bioconjugates.

The primary advantages of using this compound in bioconjugation include:

  • Enhanced Solubility and Stability: The hydrophilic PEG chain improves the aqueous solubility and conformational stability of the conjugated biomolecule.[1]

  • Reduced Immunogenicity: The PEG moiety can shield antigenic epitopes on the surface of proteins, thereby reducing their immunogenic potential.

  • Improved Pharmacokinetics: The increased hydrodynamic volume of PEGylated proteins reduces renal clearance, leading to a longer circulating half-life in vivo.

  • Stable Linkage: The reaction of this compound with nucleophiles on biomolecules results in the formation of a highly stable ether or amine linkage.

Mechanism of Action: Nucleophilic Substitution

The core mechanism of action for this compound in bioconjugation is a nucleophilic substitution reaction . The tosyl group is an excellent leaving group due to its ability to stabilize the negative charge that develops upon its departure. This makes the terminal carbon atom of the PEG chain electrophilic and susceptible to attack by nucleophiles present on biomolecules.

Common nucleophilic residues on proteins that react with this compound include:

  • Primary Amines: The ε-amino group of lysine residues and the N-terminal α-amino group.

  • Thiols: The sulfhydryl group of cysteine residues.

  • Hydroxyls: The hydroxyl groups of serine, threonine, and tyrosine residues, although these are generally less reactive than amines and thiols under typical bioconjugation conditions.

The reaction proceeds as follows: the nucleophilic group on the biomolecule attacks the carbon atom attached to the tosylate, leading to the displacement of the tosyl group and the formation of a stable covalent bond with the m-PEG8 chain.

G cluster_reactants Reactants cluster_transition Transition State cluster_products Products mPEG8 m-PEG8-O-Tos TS [Biomolecule---C---O-Tos]‡ mPEG8->TS Nucleophilic Attack Biomolecule Biomolecule-Nu: Biomolecule->TS Conjugate m-PEG8-Nu-Biomolecule TS->Conjugate Bond Formation LeavingGroup Tos- TS->LeavingGroup Tosylate Departure

Figure 1: Mechanism of this compound Bioconjugation.

Quantitative Data in this compound Bioconjugation

The efficiency and outcome of a bioconjugation reaction with this compound are influenced by several factors, including the pH of the reaction buffer, temperature, reactant concentrations, and the intrinsic reactivity of the target nucleophile. The following tables summarize key quantitative parameters.

ParameterValue/RangeConditionsReference(s)
Optimal pH Range (Amines) 7.0 - 9.5Borate or phosphate buffer
Optimal pH Range (Thiols) 6.5 - 7.5Phosphate buffer with a non-thiol reducing agent
Reaction Temperature 4 - 37 °CLower temperatures for longer reaction times[2]
Molar Excess of this compound 5 - 50 foldRelative to the biomolecule
Typical Reaction Time 2 - 24 hoursDependent on temperature and pH

Table 1: General Reaction Conditions for this compound Bioconjugation

ParameterTypical ValueMethod of DeterminationReference(s)
Degree of PEGylation (DoP) 1 - 5Mass Spectrometry, HPLC[3]
Conjugation Efficiency (Amines) 60 - 95%TNBS Assay, HPLC[2][4]
Conjugate Stability (pH 7.4, 37°C) > 95% over 7 daysHPLC, SDS-PAGE

Table 2: Performance Metrics for this compound Bioconjugation

Experimental Protocols

This section provides a detailed methodology for a typical bioconjugation experiment using this compound with a model protein, followed by protocols for analyzing the resulting conjugate.

General Workflow for Protein PEGylation

G start Start: Prepare Protein and Reagents dissolve_protein Dissolve Protein in Reaction Buffer start->dissolve_protein dissolve_peg Dissolve this compound in Buffer or Organic Solvent start->dissolve_peg mix Add this compound to Protein Solution dissolve_protein->mix dissolve_peg->mix incubate Incubate at Controlled Temperature with Stirring mix->incubate quench Quench Reaction (e.g., add excess amine) incubate->quench purify Purify Conjugate (e.g., SEC, IEX) quench->purify analyze Analyze Conjugate (e.g., SDS-PAGE, MS, HPLC) purify->analyze end End: Characterized PEGylated Protein analyze->end

Figure 2: Experimental Workflow for Protein PEGylation.

Detailed Protocol for PEGylation of a Model Protein (e.g., Lysozyme)

Materials:

  • Lysozyme

  • This compound

  • Sodium borate buffer (0.1 M, pH 8.5)

  • Tris buffer (1 M, pH 7.5) for quenching

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • HPLC system with a suitable column (e.g., C4 reversed-phase)

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

  • TNBS (2,4,6-Trinitrobenzenesulfonic acid) solution

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mg/mL solution of lysozyme in 0.1 M sodium borate buffer (pH 8.5).

    • Prepare a 100 mg/mL stock solution of this compound in the same borate buffer immediately before use.

  • Conjugation Reaction:

    • Add the this compound stock solution to the lysozyme solution to achieve a 20-fold molar excess of the PEG reagent.

    • Gently mix the reaction mixture and incubate at room temperature for 4 hours with constant, gentle stirring.

  • Reaction Quenching:

    • Add Tris buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted this compound.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the PEGylated lysozyme from excess reagents and unreacted protein using a pre-equilibrated SEC column with a suitable buffer (e.g., PBS, pH 7.4).

    • Collect fractions and monitor the protein concentration using UV absorbance at 280 nm.

    • Pool the fractions containing the PEGylated protein.

Analysis of PEGylation Efficiency

A. HPLC Analysis:

  • Analyze the purified conjugate using a reversed-phase HPLC system.

  • The PEGylated protein will have a different retention time compared to the native protein.

  • The degree of PEGylation can be estimated by the relative peak areas of the different PEGylated species (mono-, di-, tri-PEGylated, etc.).

B. Mass Spectrometry Analysis:

  • Determine the molecular weight of the purified conjugate using MALDI-TOF or ESI-MS.

  • The mass increase compared to the native protein corresponds to the number of attached m-PEG8 moieties.

C. TNBS Assay for Quantification of Primary Amines:

  • This assay quantifies the number of remaining free primary amines after PEGylation.

  • Prepare a standard curve using the unmodified protein.

  • React both the unmodified and PEGylated protein with TNBS solution according to the manufacturer's protocol.

  • Measure the absorbance at 345 nm.

  • The decrease in absorbance in the PEGylated sample is proportional to the number of primary amines that have been modified.

Stability of the m-PEG8-Biomolecule Conjugate

The covalent bond formed between m-PEG8 and the biomolecule is highly stable under physiological conditions. When reacting with amines, a secondary amine linkage is formed, and with thiols, a thioether bond is created. Both are resistant to hydrolysis over a wide range of pH and temperature conditions, ensuring the long-term stability of the conjugate. Studies have shown that PEGylated proteins maintain their structural integrity and biological activity for extended periods.

Conclusion

This compound is a versatile and efficient reagent for the bioconjugation of proteins and other biomolecules. Its mechanism of action, based on a straightforward nucleophilic substitution, allows for the formation of stable covalent linkages. By carefully controlling the reaction conditions, researchers can achieve a desired degree of PEGylation, leading to bioconjugates with enhanced solubility, stability, and pharmacokinetic properties. The analytical methods outlined in this guide provide a robust framework for the characterization and quality control of the resulting PEGylated products.

References

The Unseen Advantage: A Technical Guide to Monodisperse PEG8 Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug development, particularly in the realm of bioconjugation and targeted therapies, the choice of a chemical linker is a critical determinant of a therapeutic's success. Among the diverse array of available options, monodisperse polyethylene glycol (PEG) linkers, specifically those with eight ethylene glycol units (PEG8), have emerged as a superior choice for enhancing the efficacy, safety, and manufacturability of complex biologics and small molecule drugs. This in-depth technical guide explores the multifaceted benefits of utilizing monodisperse PEG8 linkers, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

The Core Advantage: The Power of Homogeneity

The fundamental distinction and primary advantage of monodisperse PEG linkers lie in their defined molecular structure. Unlike traditional polydisperse PEGs, which consist of a mixture of various chain lengths, monodisperse PEGs are pure compounds with a single, precise molecular weight.[1][2][3][4][5] This homogeneity has profound implications for the final drug product, ensuring consistency, simplifying characterization, and improving batch-to-batch reproducibility. The use of polydisperse PEGs, in contrast, can lead to a heterogeneous mixture of conjugates, complicating analysis and potentially leading to variable clinical outcomes.

Enhancing Therapeutic Performance: Key Benefits of Monodisperse PEG8 Linkers

The incorporation of a monodisperse PEG8 linker into a therapeutic molecule, be it an antibody-drug conjugate (ADC), a PROTAC, or a small molecule, imparts a range of beneficial properties that address common challenges in drug development.

Improved Pharmacokinetics and Therapeutic Index

The hydrophilic nature of the PEG8 linker significantly enhances the pharmacokinetic (PK) profile of a drug. By forming a hydration shell around the molecule, the PEG linker increases its hydrodynamic volume, which in turn reduces renal clearance and extends the circulation half-life. This prolonged exposure in the bloodstream allows for greater accumulation of the drug at the target site, thereby enhancing its therapeutic efficacy. Studies have shown that increasing the PEG linker length up to PEG8 can lead to a decrease in systemic clearance and an increase in drug exposure.

Increased Solubility and Stability

Many potent therapeutic payloads, particularly in the context of ADCs, are hydrophobic. This inherent hydrophobicity can lead to aggregation, which compromises both the efficacy and safety of the drug. The inclusion of a hydrophilic PEG8 linker mitigates this issue by increasing the overall solubility of the conjugate and preventing the formation of aggregates. This enhanced stability is crucial during manufacturing, storage, and administration.

Reduced Immunogenicity

By creating a protective shield around the drug molecule, the PEG8 linker can mask potential epitopes on the payload or the antibody, thereby reducing the risk of an immune response. This can lead to a better safety profile and allow for repeated dosing without the development of anti-drug antibodies.

Optimized Drug-to-Antibody Ratio (DAR) in ADCs

In the development of ADCs, achieving a consistent and optimal drug-to-antibody ratio (DAR) is paramount for ensuring a uniform product with predictable efficacy and toxicity. The use of monodisperse PEG8 linkers facilitates the production of homogeneous ADCs with a defined DAR, simplifying characterization and regulatory approval processes. The hydrophilicity of the PEG8 linker also enables higher drug loading without inducing aggregation.

Quantitative Data Summary

The following tables summarize key quantitative data illustrating the impact of PEG linkers on the performance of antibody-drug conjugates.

Linker TypeClearance (mL/day/kg)In Vivo Half-LifeAggregationImmunogenicity
Monodisperse PEG8 ReducedExtendedLowPotentially Reduced
Polydisperse PEGVariable ReductionVariable ExtensionModeratePotential for anti-PEG antibodies
Non-PEGylatedFasterShorterHighDependent on linker and payload

Table 1: Comparative Performance Characteristics of Different Linker Technologies.

Linker TypePayloadTargetIC50 (ng/mL)Reference
Non-cleavable, PEGylated (e.g., Mal-amido-PEG8-acid)DoxorubicinHER2+Potentially lower due to improved properties
Cleavable, Val-Cit-PABCMMAEHER2+14.3
Non-cleavable, Non-PEGylated (SMCC)DM1HER2+33

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the development and characterization of therapeutics utilizing monodisperse PEG8 linkers.

Protocol 1: Synthesis of a Monodisperse PEG8 Linker

This protocol outlines a general scheme for the synthesis of a monodisperse PEG8 monotosylate, a versatile intermediate for further functionalization.

Materials:

  • Tetraethylene glycol (PEG4)

  • Trityl chloride (TrtCl)

  • Triethylamine (Et3N)

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydroxide (NaOH)

  • Sodium hydride (NaH)

  • p-Toluenesulfonic acid (TsOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

Procedure:

  • Protection of PEG4: React an excess of tetraethylene glycol with trityl chloride in the presence of triethylamine to protect one hydroxyl group.

  • First Tosylation: Tosylate the remaining free hydroxyl group of the trityl-protected PEG4 using p-toluenesulfonyl chloride and sodium hydroxide.

  • Coupling Reaction: React the tosylated, trityl-protected PEG4 with another molecule of unprotected tetraethylene glycol in the presence of sodium hydride to form a PEG8 derivative with one trityl-protected terminus.

  • Second Tosylation: Tosylate the free hydroxyl group of the trityl-protected PEG8 intermediate.

  • Deprotection: Remove the trityl protecting group using p-toluenesulfonic acid in methanol to yield the final monodisperse PEG8 monotosylate.

This is a generalized procedure based on a published synthesis scheme. Specific reaction conditions and purification steps may need to be optimized.

Synthesis_Workflow PEG4 Tetraethylene Glycol (PEG4) Trt_PEG4_OH Trt-PEG4-OH PEG4->Trt_PEG4_OH TrtCl, Et3N Trt_PEG4_OTs Trt-PEG4-OTs Trt_PEG4_OH->Trt_PEG4_OTs TsCl, NaOH Trt_PEG8_OH Trt-PEG8-OH Trt_PEG4_OTs->Trt_PEG8_OH NaH Trt_PEG8_OTs Trt-PEG8-OTs Trt_PEG8_OH->Trt_PEG8_OTs TsCl, NaOH HO_PEG8_OTs HO-PEG8-OTs (Final Product) Trt_PEG8_OTs->HO_PEG8_OTs TsOH, MeOH PEG4_reagent PEG4 PEG4_reagent->Trt_PEG8_OH

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of an ADC.

Materials:

  • Target cancer cell line (e.g., HER2-positive) and a control cell line (e.g., HER2-negative)

  • Complete cell culture medium

  • 96-well microplates

  • ADC construct with PEG8 linker

  • Control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target and control cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated control antibody in complete culture medium. Remove the existing medium from the cells and add the different concentrations of the ADC or control antibody. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.

Protocol 3: Size Exclusion Chromatography (SEC) for Aggregation Analysis

This protocol outlines a general method for assessing the level of aggregation in a PEGylated antibody sample.

Materials:

  • PEGylated antibody sample (with PEG8 linker)

  • Unconjugated antibody control

  • SEC column (e.g., TSKgel G3000SWXL)

  • HPLC system with a UV detector

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dilute the PEGylated antibody and control samples to a suitable concentration in the mobile phase.

  • Injection: Inject a defined volume of the sample onto the column.

  • Elution: Elute the sample isocratically with the mobile phase at a constant flow rate.

  • Detection: Monitor the elution profile by measuring the UV absorbance at 280 nm.

  • Data Analysis: The main peak corresponds to the monomeric antibody. Earlier eluting peaks represent high molecular weight aggregates. Integrate the peak areas to quantify the percentage of monomer and aggregates.

Protocol 4: In Vivo Pharmacokinetics Study

This protocol provides a general framework for assessing the pharmacokinetic properties of an ADC with a PEG8 linker in a rodent model.

Materials:

  • Test ADC with PEG8 linker

  • Control antibody

  • Appropriate animal model (e.g., Sprague-Dawley rats)

  • Dosing and blood collection supplies

  • ELISA or LC-MS/MS for ADC quantification

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the housing conditions for a sufficient period before the study.

  • Dosing: Administer a single intravenous (IV) dose of the ADC or control antibody to the animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours) post-dose.

  • Plasma Preparation: Process the blood samples to obtain plasma and store them frozen until analysis.

  • Quantification: Quantify the concentration of the total antibody or the conjugated ADC in the plasma samples using a validated analytical method such as ELISA or LC-MS/MS.

  • Data Analysis: Plot the plasma concentration of the ADC versus time. Determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and half-life (t1/2) using non-compartmental analysis software.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) with PEG8 Linker Receptor Target Antigen ADC->Receptor 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Cell Death (Apoptosis) Target->Apoptosis 6. Induction of Apoptosis

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (with PEG8 Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Linker_Comparison cluster_monodisperse Monodisperse PEG8 Linker cluster_polydisperse Polydisperse PEG Linker Mono_Structure Defined Structure Mono_Homogeneity Homogeneous Conjugate Mono_Structure->Mono_Homogeneity Mono_PK Predictable PK Mono_Homogeneity->Mono_PK Mono_Char Simplified Characterization Mono_Homogeneity->Mono_Char Mono_QC Consistent Quality Mono_Homogeneity->Mono_QC Advantage Improved Therapeutic Window Mono_PK->Advantage Superior Poly_Structure Mixture of Lengths Poly_Homogeneity Heterogeneous Conjugate Poly_Structure->Poly_Homogeneity Poly_PK Variable PK Poly_Homogeneity->Poly_PK Poly_Char Complex Characterization Poly_Homogeneity->Poly_Char Poly_QC Batch-to-Batch Variability Poly_Homogeneity->Poly_QC Disadvantage Reduced Therapeutic Window Poly_PK->Disadvantage Inferior

Conclusion

The strategic incorporation of monodisperse PEG8 linkers represents a significant advancement in the design and development of targeted therapeutics. Their inherent homogeneity translates into tangible benefits, including improved pharmacokinetics, enhanced solubility and stability, and reduced immunogenicity. By providing precise control over the molecular architecture of complex bioconjugates, monodisperse PEG8 linkers empower researchers and drug developers to create more effective, safer, and more consistent therapies, ultimately paving the way for the next generation of precision medicines.

References

The Strategic Role of m-PEG8-Tos in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins by harnessing the cell's own ubiquitin-proteasome system for selective protein degradation.[1][2] These heterobifunctional molecules are composed of a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties.[2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[4]

Among the various linker classes, polyethylene glycol (PEG) linkers have gained prominence for their ability to enhance the solubility and bioavailability of the often large and hydrophobic PROTAC molecules. This guide focuses on a specific PEG linker, m-PEG8-Tos, a monodispersed PEG linker with eight ethylene glycol units, a methoxy-capped terminus, and a tosyl group. The tosyl group serves as an excellent leaving group, facilitating the covalent attachment of the linker to either the POI ligand or the E3 ligase ligand during PROTAC synthesis. This document will provide a comprehensive overview of the role of this compound in PROTAC development, including its impact on PROTAC properties, detailed experimental protocols for the synthesis and evaluation of PROTACs, and a case study on the degradation of Bromodomain-containing protein 4 (BRD4).

The Core of PROTAC Technology: Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery. The process begins with the PROTAC simultaneously binding to the POI and an E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage in another degradation cycle.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

PROTAC Mechanism of Action.

The Role of this compound in PROTAC Design and Function

The choice of linker is a critical aspect of PROTAC design, with PEG linkers like this compound offering several advantages:

  • Enhanced Solubility: PROTACs are often large molecules with poor aqueous solubility. The hydrophilic nature of the PEG chain in this compound can significantly improve the solubility of the final PROTAC molecule, which is crucial for its biological activity and formulation.

  • Optimal Length and Flexibility: The eight ethylene glycol units of this compound provide a specific length and flexibility that can be optimal for the formation of a stable and productive ternary complex. A linker that is too short may lead to steric hindrance, while a linker that is too long may not effectively bring the POI and E3 ligase into close proximity.

  • Versatile Synthesis: The tosyl group on this compound is a highly reactive leaving group, making it amenable to nucleophilic substitution reactions. This allows for the straightforward and efficient conjugation of the linker to amine or hydroxyl groups on the POI or E3 ligase ligands.

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key parameters used to quantify this are:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax: The maximum percentage of target protein degradation that can be achieved.

Table 1: In Vitro Degradation Profile of Representative BRD4-targeting PROTACs

PROTAC CompoundE3 Ligase LigandLinker CompositionCell LineDC50 (nM)Dmax (%)Reference
MZ1 VHLPEG-basedHeLa~100>90
dBET1 CRBNPEG-based22Rv1~5>95
ARV-825 CRBNPEG-basedBurkitt's Lymphoma<1>98
QCA570 CRBNPEG-basedBladder Cancer Cells~1>95

Table 2: In Vivo Pharmacokinetic Properties of a Representative PEGylated PROTAC

ParameterValueUnitNotes
Administration Route Intravenous-Data from a study on PEGylated nanoparticles, representative of PROTAC pharmacokinetics.
Half-life (t1/2) 57hoursThe PEG linker contributes to a longer circulation time.
Volume of Distribution (Vd) VariesL/kgDependent on the specific PROTAC and animal model.
Clearance (CL) VariesL/hr/kgPrimarily cleared through the liver and spleen.

Experimental Protocols

PROTAC Synthesis using this compound

This protocol describes a general method for synthesizing a PROTAC by conjugating a POI ligand (with a free amine) to an E3 ligase ligand (with a free hydroxyl) using this compound.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow POI_Ligand POI Ligand-NH2 Intermediate POI Ligand-NH-PEG8-m POI_Ligand->Intermediate Nucleophilic Substitution (SN2 Reaction) mPEG8Tos This compound mPEG8Tos->Intermediate Final_PROTAC Final PROTAC Intermediate->Final_PROTAC Coupling Reaction (e.g., Mitsunobu) E3_Ligand E3 Ligase Ligand-OH E3_Ligand->Final_PROTAC

PROTAC Synthesis Workflow.

Materials:

  • POI ligand with a primary or secondary amine

  • This compound

  • E3 ligase ligand with a primary or secondary alcohol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Reverse-phase HPLC for purification

  • LC-MS for reaction monitoring and product characterization

Procedure:

  • Step 1: Conjugation of POI Ligand with this compound

    • Dissolve the POI ligand-NH2 (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the POI Ligand-NH-PEG8-m intermediate.

  • Step 2: Coupling of the Intermediate with the E3 Ligase Ligand

    • Dissolve the POI Ligand-NH-PEG8-m intermediate (1.0 eq), E3 ligase ligand-OH (1.2 eq), and PPh3 (1.5 eq) in anhydrous THF under a nitrogen atmosphere.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the final PROTAC using reverse-phase HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR.

Western Blot Analysis of Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein (e.g., MDA-MB-231 for BRD4)

  • PROTAC stock solution in DMSO

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge the lysates to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples with Laemmli buffer and boil to denature the proteins.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and add the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Re-probe the membrane with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

In Vivo Evaluation of PROTAC Efficacy

This protocol provides a general framework for assessing the in vivo efficacy of a PROTAC in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID)

  • Tumor cells (e.g., MDA-MB-231)

  • PROTAC formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Equipment for dosing (e.g., oral gavage needles, syringes)

  • Tissue homogenization equipment

  • Western blotting or mass spectrometry equipment for protein quantification

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant tumor cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

  • PROTAC Administration:

    • Administer the PROTAC to the treatment group at a predetermined dose and schedule (e.g., daily oral gavage).

    • Administer the vehicle to the control group following the same schedule.

  • Monitoring and Data Collection:

    • Measure the tumor volume with calipers at regular intervals.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors.

  • Pharmacodynamic Analysis:

    • Homogenize a portion of the tumor tissue to extract proteins.

    • Quantify the level of the target protein in the tumor lysates by Western blot or mass spectrometry to confirm target degradation in vivo.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.

    • Compare the target protein levels in the tumors from the treated and control groups.

Case Study: BRD4 Degradation and Downstream Signaling

BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins that plays a crucial role in the regulation of gene transcription. It is a well-validated target in oncology due to its role in regulating the expression of oncogenes such as c-Myc. PROTACs that target BRD4 for degradation have shown potent anti-proliferative effects in various cancer models.

The degradation of BRD4 by a PROTAC leads to the downregulation of its target genes, most notably c-Myc. c-Myc is a transcription factor that drives cell proliferation and is overexpressed in many cancers. By degrading BRD4, PROTACs effectively shut down c-Myc expression, leading to cell cycle arrest and apoptosis.

BRD4_Signaling_Pathway cluster_pathway BRD4 Degradation Signaling Pathway BRD4_PROTAC BRD4-targeting PROTAC BRD4 BRD4 BRD4_PROTAC->BRD4 Induces Degradation Cell_Proliferation Cell Proliferation BRD4_PROTAC->Cell_Proliferation Inhibits Apoptosis Apoptosis BRD4_PROTAC->Apoptosis Induces Degraded_BRD4 Degraded BRD4 BRD4->Degraded_BRD4 cMyc_Gene c-Myc Gene BRD4->cMyc_Gene Promotes Transcription cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation cMyc_Protein->Cell_Proliferation Drives

References

Solubility Profile of m-PEG8-Tos: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of methoxy-polyethylene glycol (8)-tosylate (m-PEG8-Tos). Understanding its solubility in various solvents is critical for its effective application in bioconjugation, drug delivery, and nanoparticle functionalization. This document outlines the qualitative and inferred quantitative solubility of this compound, details a standard experimental protocol for solubility determination, and provides a logical workflow for this process.

Core Concepts in this compound Solubility

The solubility of this compound is primarily governed by its chemical structure, which consists of a hydrophilic methoxy-terminated polyethylene glycol (PEG) chain of eight ethylene glycol units and a terminal tosylate group. The PEG chain significantly enhances solubility in aqueous and polar organic solvents.[1][2][3] The tosylate group, while being a good leaving group for nucleophilic substitution reactions, also influences the overall solubility profile.[1]

Generally, PEG derivatives are known to be soluble in water and a range of organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).[4] Their solubility tends to be lower in less polar solvents like alcohols and toluene, and they are generally insoluble in ethers and alkanes.

Solubility Data

Solvent ClassSolventSolubility of this compound (Qualitative)Inferred Quantitative Solubility of Related m-PEG8 Derivatives
Aqueous WaterSolubleSoluble (for m-PEG8-acid and m-PEG8-amine)
Aqueous Buffers (e.g., PBS)Expected to be SolubleSoluble (General for PEGs)
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleSoluble (for m-PEG8-acid, m-PEG8-NHS ester, m-PEG8-triethoxysilane)
Dimethylformamide (DMF)Expected to be SolubleSoluble (for m-PEG8-acid, m-PEG8-NHS ester, m-PEG8-triethoxysilane)
Acetonitrile (ACN)Expected to be SolubleSoluble (General for PEGs)
Chlorinated Dichloromethane (DCM)Expected to be SolubleSoluble (for m-PEG8-acid, m-PEG8-NHS ester, m-PEG8-triethoxysilane)
ChloroformExpected to be SolubleSoluble (General for PEGs)
Alcohols MethanolLess SolubleLess Soluble (General for PEGs)
EthanolLess SolubleLess Soluble (General for PEGs)
Aromatics TolueneLess SolubleLess Soluble (General for PEGs)
Ethers Diethyl EtherInsolubleInsoluble (General for PEGs)
Alkanes HexaneInsolubleInsoluble (General for PEGs)

Experimental Protocol: Determination of Equilibrium Solubility via Saturation Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the Saturation Shake-Flask (SSF) method. This method involves equilibrating an excess of the solid compound in a solvent for a sufficient period to reach saturation, followed by the quantification of the dissolved solute in the supernatant.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents of appropriate purity

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or Mass Spectrometry) or another validated analytical method.

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The required time may vary depending on the compound and solvent.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the supernatant.

    • For added certainty, filter the collected supernatant through a syringe filter that is compatible with the solvent.

  • Quantification:

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A pre-established calibration curve is required for this quantification.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the equilibrium solubility of this compound in the specific solvent at the experimental temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for determining the solubility of this compound in a given solvent using the saturation shake-flask method.

Solubility_Workflow Workflow for this compound Solubility Determination cluster_preparation 1. Sample Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis A Add excess this compound to a known volume of solvent B Seal the vial A->B C Agitate at constant temperature (e.g., 24-48 hours) B->C D Allow excess solid to settle C->D E Centrifuge to pellet undissolved solid D->E F Collect clear supernatant E->F G Filter supernatant (optional but recommended) F->G H Prepare serial dilutions of the supernatant G->H I Quantify concentration using a validated analytical method (e.g., HPLC) H->I J Calculate original concentration (Solubility) I->J

Workflow for this compound Solubility Determination

References

Methodological & Application

A Step-by-Step Guide to PEGylating Peptides with m-PEG8-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides a detailed guide for the PEGylation of peptides using methoxy-poly(ethylene glycol)-tosylate with an eight-unit PEG chain (m-PEG8-Tos). PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely employed strategy in drug development to enhance the therapeutic properties of peptides. This modification can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, prolong circulation half-life, and shield it from proteolytic degradation. Additionally, PEGylation can decrease the immunogenicity of the peptide.

The this compound reagent facilitates the covalent attachment of a short, discrete PEG chain via a stable ether or thioether linkage. The tosylate group is an excellent leaving group, allowing for efficient nucleophilic substitution by primary amines (such as the N-terminal α-amine or the ε-amine of lysine residues) or thiols (from cysteine residues) on the peptide. The choice of reaction conditions, particularly pH, can influence the selectivity of the PEGylation site.

Reaction Mechanism and Workflow

The fundamental reaction for PEGylating a peptide with this compound is a nucleophilic substitution. A nucleophilic group on the peptide, typically an amine or a thiol, attacks the carbon atom to which the tosylate group is attached, displacing the tosylate and forming a stable covalent bond with the PEG chain.

PEGylation_Mechanism Peptide Peptide-Nu: Transition_State Transition State Peptide->Transition_State Nucleophilic Attack mPEG_Tos m-PEG8 -CH2-OTs mPEG_Tos->Transition_State PEGylated_Peptide Peptide-Nu+-CH2- m-PEG8 Transition_State->PEGylated_Peptide Bond Formation Tosylate_Ion TsO- Transition_State->Tosylate_Ion Leaving Group Departure

Figure 1: General mechanism of peptide PEGylation with this compound.

The overall experimental workflow for PEGylating a peptide with this compound involves several key stages: reagent preparation, the conjugation reaction itself, purification of the PEGylated peptide, and finally, characterization and analysis of the product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Prep_Peptide Prepare Peptide Solution Reaction PEGylation Reaction (Controlled pH, Temp, Time) Prep_Peptide->Reaction Prep_PEG Prepare this compound Solution Prep_PEG->Reaction Purification Purify PEGylated Peptide (e.g., RP-HPLC) Reaction->Purification Analysis Characterize Product (e.g., MS, NMR, HPLC) Purification->Analysis

Figure 2: Overview of the experimental workflow for peptide PEGylation.

Experimental Protocols

This section provides detailed protocols for the PEGylation of peptides with this compound, targeting either primary amines or thiol groups.

Materials and Reagents
  • Peptide with at least one primary amine or free cysteine residue

  • This compound

  • Reaction Buffer:

    • For amine PEGylation: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-9.5

    • For thiol PEGylation: 0.1 M phosphate buffer containing 5 mM EDTA, pH 7.0-7.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Reagent:

    • For amine PEGylation: 1 M Tris-HCl or glycine solution

    • For thiol PEGylation: 1 M 2-mercaptoethanol or L-cysteine solution

  • Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a suitable column (e.g., C18)

  • Analytical Instruments: Mass Spectrometer (MS), Nuclear Magnetic Resonance (NMR) Spectrometer, Analytical HPLC system.

Protocol 1: PEGylation of Primary Amines (N-terminus and Lysine)

This protocol is designed for peptides where the target for PEGylation is a primary amine.

  • Peptide Solution Preparation: Dissolve the peptide in the amine-reactive reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to a final concentration of 1-5 mg/mL.

  • This compound Solution Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add the this compound solution to the peptide solution. A molar excess of this compound to the peptide is typically required. A starting point is a 5 to 20-fold molar excess.

    • Incubate the reaction mixture at room temperature for 4-24 hours with gentle stirring. The reaction progress can be monitored by analytical RP-HPLC.

  • Quenching the Reaction: Add the quenching reagent (e.g., 1 M Tris-HCl) to a final concentration of 50 mM to react with any excess this compound. Incubate for 1 hour at room temperature.

  • Purification: Purify the PEGylated peptide from the reaction mixture using preparative RP-HPLC.

  • Characterization: Analyze the purified fractions by MS to confirm the molecular weight of the PEGylated peptide and by analytical RP-HPLC to assess purity.

Protocol 2: PEGylation of Thiols (Cysteine)

This protocol is for the site-selective PEGylation of a cysteine residue.

  • Peptide Solution Preparation: If the peptide contains disulfide bonds that need to be reduced to generate a free thiol, treat the peptide with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) prior to PEGylation. Dissolve the peptide (with a free cysteine) in the thiol-reactive reaction buffer (e.g., 0.1 M phosphate buffer with 5 mM EDTA, pH 7.2) to a concentration of 1-5 mg/mL. The buffer should be deoxygenated to prevent thiol oxidation.

  • This compound Solution Preparation: Prepare a fresh solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add the this compound solution to the peptide solution, typically at a 3 to 10-fold molar excess.

    • Incubate the reaction at room temperature for 2-6 hours under an inert atmosphere (e.g., nitrogen or argon) with gentle stirring. Monitor the reaction by analytical RP-HPLC.

  • Quenching the Reaction: Add a quenching reagent (e.g., 1 M 2-mercaptoethanol) to a final concentration of 20 mM to consume unreacted this compound. Let it react for 30 minutes.

  • Purification: Purify the PEGylated peptide using preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the PEGylated peptide using MS and analytical RP-HPLC.

Data Presentation

The following tables summarize key quantitative parameters for the PEGylation protocols.

Table 1: Reaction Conditions for Peptide PEGylation with this compound

ParameterAmine PEGylationThiol PEGylation
Target Residue(s) N-terminus, LysineCysteine
pH 8.0 - 9.57.0 - 7.5
Molar Excess of this compound 5 - 20 fold3 - 10 fold
Reaction Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)
Reaction Time 4 - 24 hours2 - 6 hours
Solvent for this compound Anhydrous DMF or DMSOAnhydrous DMF or DMSO

Table 2: Characterization of this compound and PEGylated Peptide

Analysis TechniqueParameter MeasuredExpected Outcome for Successful PEGylation
Mass Spectrometry (MS) Molecular WeightAn increase in mass corresponding to the m-PEG8 moiety (approx. 410.5 Da) per PEGylation event.
RP-HPLC Retention Time and PurityThe PEGylated peptide will typically have a different retention time than the unmodified peptide. A single, sharp peak indicates high purity.
¹H NMR Spectroscopy Proton Chemical ShiftsAppearance of characteristic signals for the PEG backbone protons (around 3.6 ppm) and the methoxy group (around 3.3 ppm).

Troubleshooting

Table 3: Common Issues and Solutions in Peptide PEGylation with this compound

IssuePotential Cause(s)Suggested Solution(s)
Low PEGylation Efficiency - Suboptimal pH- Insufficient molar excess of this compound- Hydrolysis of this compound- Inaccessible target residue- Optimize the pH of the reaction buffer.- Increase the molar excess of this compound.- Prepare the this compound solution immediately before use in an anhydrous solvent.- Consider peptide conformation; denaturation may be necessary.
Multiple PEGylation Products - High molar excess of this compound- Long reaction time- Multiple reactive sites- Reduce the molar excess of this compound.- Decrease the reaction time and monitor closely.- For site-selectivity, adjust the pH to favor one type of nucleophile over another (e.g., lower pH for N-terminal selectivity).
Side Reactions - Reaction with other nucleophilic residues (e.g., Tyrosine, Serine, Threonine) at high pH.- Perform the reaction at the lower end of the recommended pH range.- Optimize reaction time to minimize side reactions.
Peptide Precipitation - High concentration of organic solvent from this compound stock.- Change in peptide solubility upon PEGylation.- Use a more concentrated stock of this compound to minimize the volume of organic solvent.- Perform the reaction at a lower peptide concentration.

Conclusion

The PEGylation of peptides with this compound is a robust method for modifying therapeutic peptides to improve their pharmacological properties. By carefully controlling the reaction conditions, particularly pH and stoichiometry, researchers can achieve efficient and selective PEGylation. The protocols and data presented in this guide provide a solid foundation for developing and optimizing the PEGylation of specific peptides for research and drug development applications. Thorough purification and characterization are essential to ensure the quality and homogeneity of the final PEGylated product.

Surface Modification of Nanoparticles with m-PEG8-Tos: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a critical strategy in nanomedicine to enhance the therapeutic potential of nanoparticles. PEGylation creates a hydrophilic protective layer on the nanoparticle surface, which can improve stability, reduce non-specific protein binding (opsonization), and prolong circulation time in the bloodstream.[1] This "stealth" effect helps nanoparticles evade the mononuclear phagocyte system (MPS), leading to increased accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[2][3][4]

This document provides detailed application notes and protocols for the surface modification of nanoparticles. While specific information for m-PEG8-Tos is not extensively available in the scientific literature, we will describe the general principles of tosyl-activated PEG conjugation. As a well-documented and widely used alternative for modifying amine-functionalized nanoparticles, a detailed protocol for conjugation using m-PEG-NHS ester is provided.

The tosyl group (Tos) is an excellent leaving group, making this compound a reactive compound for nucleophilic substitution reactions. It can readily react with primary amines, thiols, and hydroxyl groups on the surface of nanoparticles to form stable covalent bonds. The choice of reaction conditions, such as solvent and temperature, will depend on the specific nucleophile present on the nanoparticle surface.

Alternative Protocol: Surface Modification with m-PEG-NHS Ester

N-Hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, forming stable amide bonds. This makes m-PEG-NHS ester a popular choice for PEGylating nanoparticles with amine-functionalized surfaces.[5]

Reaction Principle

The reaction proceeds via the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the displacement of the NHS group and the formation of a stable amide linkage. This reaction is typically carried out in a buffer with a pH range of 7-9.

Experimental Protocol

Materials:

  • Amine-functionalized nanoparticles

  • m-PEG-NHS ester (e.g., m-PEG8-NHS ester)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 0.1 M sodium bicarbonate buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Purification system (e.g., centrifugal filters, size exclusion chromatography, or dialysis cassettes)

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Sonicate the suspension briefly to ensure a homogeneous dispersion.

  • m-PEG-NHS Ester Solution Preparation:

    • Allow the vial of m-PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the m-PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • PEGylation Reaction:

    • Add the m-PEG-NHS ester stock solution to the nanoparticle suspension. A 20- to 50-fold molar excess of PEG to the estimated surface amine groups is a common starting point. The optimal ratio should be determined empirically for each nanoparticle system.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% to maintain nanoparticle stability.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted m-PEG-NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of PEGylated Nanoparticles:

    • Remove unreacted PEG and byproducts using an appropriate purification method:

      • Centrifugal Filtration: Wash the nanoparticles by repeated centrifugation and resuspension in fresh buffer.

      • Size Exclusion Chromatography (SEC): Separate the larger PEGylated nanoparticles from smaller, unreacted molecules.

      • Dialysis: Dialyze the reaction mixture against a suitable buffer using a dialysis membrane with an appropriate molecular weight cutoff (MWCO).

  • Characterization and Storage:

    • Characterize the purified PEGylated nanoparticles using the methods described in the following section.

    • Store the final conjugate at 4°C in a suitable buffer.

Data Presentation: Expected Changes in Nanoparticle Properties
ParameterMethod of AnalysisExpected Outcome after PEGylationReference
Hydrodynamic Diameter Dynamic Light Scattering (DLS)Increase in size due to the PEG layer.
Surface Charge Zeta Potential MeasurementShift towards a more neutral value as the charged surface groups are shielded by the neutral PEG chains.
PEGylation Efficiency 1H NMR SpectroscopyQuantification of PEG chains per nanoparticle by comparing the integrals of characteristic PEG peaks to nanoparticle peaks.
Surface Chemistry Fourier-Transform Infrared Spectroscopy (FTIR)Appearance of new peaks corresponding to the amide bond and PEG ether linkages.
Morphology Transmission Electron Microscopy (TEM)Visualization of the nanoparticle core to confirm no significant changes in morphology.
Stability DLS in biological mediaReduced aggregation in high salt buffers or serum-containing media compared to unmodified nanoparticles.
Protein Adsorption SDS-PAGE or BCA Protein AssaySignificant reduction in the amount of protein adsorbed onto the nanoparticle surface.
Cellular Uptake Flow Cytometry or Confocal MicroscopyDecreased non-specific uptake by immune cells (e.g., macrophages).
Cell Viability MTT or similar cytotoxicity assaysGenerally maintained or improved cell viability due to the biocompatible PEG coating.

Visualization of Workflows and Concepts

Experimental Workflow for Nanoparticle PEGylation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Characterization np_prep Amine-Functionalized Nanoparticle Suspension reaction PEGylation Reaction (pH 7.4-8.5, RT, 1-2h) np_prep->reaction peg_prep m-PEG-NHS Ester Stock Solution (in DMSO) peg_prep->reaction quench Quenching (Tris or Glycine) reaction->quench purify Removal of Excess PEG (Centrifugation/SEC/Dialysis) quench->purify characterize Analysis of PEGylated Nanoparticles (DLS, Zeta, NMR, etc.) purify->characterize

Caption: Experimental workflow for the surface modification of nanoparticles with m-PEG-NHS ester.

Benefits of Nanoparticle PEGylation

G cluster_core Unmodified Nanoparticle cluster_pegylated PEGylated Nanoparticle cluster_effects Biological Outcomes unmodified_np Nanoparticle pegylated_np PEGylated Nanoparticle unmodified_np->pegylated_np PEGylation stability Increased Stability pegylated_np->stability circulation Prolonged Circulation pegylated_np->circulation uptake Reduced Immune Cell Uptake pegylated_np->uptake accumulation Enhanced Tumor Accumulation (EPR) circulation->accumulation

Caption: Key benefits of nanoparticle PEGylation for in vivo applications.

Conclusion

The surface modification of nanoparticles with PEG is a fundamental technique for improving their performance in biological systems. While the specific use of this compound is not widely reported, the principles of PEGylation remain consistent. The provided protocol for m-PEG-NHS ester offers a robust and well-established method for achieving the desired "stealth" properties in amine-functionalized nanoparticles. Thorough characterization of the resulting PEGylated nanoparticles is crucial to ensure successful modification and to understand their behavior in subsequent in vitro and in vivo studies.

References

Application Notes and Protocols for the Purification of m-PEG8-Tos Conjugates by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a cornerstone strategy in drug development for improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents, including proteins, peptides, and small molecules. The m-PEG8-Tos linker is a discrete PEG reagent characterized by eight ethylene glycol units, a methoxy cap at one end, and a tosylate (Tos) group at the other. The tosylate is an excellent leaving group, facilitating nucleophilic substitution reactions with amines, thiols, or hydroxyls on a target molecule.

Following the conjugation reaction, the resulting mixture is heterogeneous, containing the desired PEGylated conjugate, unreacted this compound, the unconjugated starting molecule, and potential side products. A robust purification strategy is therefore critical to isolate the pure conjugate, ensuring the safety, efficacy, and homogeneity of the final product. This document provides detailed application notes and protocols for purifying this compound conjugates using various high-performance liquid chromatography (HPLC) techniques.

General Principles of Chromatographic Purification

The choice of chromatographic technique is dictated by the physicochemical properties of the conjugate and the impurities to be removed. The attachment of the this compound moiety alters the size, polarity, and sometimes the charge of the parent molecule, and these differences are exploited for separation.

  • Reversed-Phase Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity. The polar PEG chain decreases the hydrophobicity of the parent molecule. RP-HPLC is highly effective for purifying PEGylated small molecules and peptides, where the difference in retention time between the un-PEGylated and PEGylated forms is significant.[1]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius (size). This method is ideal when this compound is conjugated to a large biomolecule like a protein or antibody. The PEGylated conjugate, being larger, will elute earlier than the smaller, unconjugated protein.[2] SEC is a robust technique that combines ease of setup with straightforward method development.

  • Ion-Exchange Chromatography (IEC): This method separates molecules based on their net surface charge. The covalent attachment of a neutral PEG chain can shield charged residues on a protein's surface, altering its interaction with the ion-exchange resin and allowing for separation from the native protein.[3] IEC is particularly useful for separating different degrees of PEGylation (e.g., mono- vs. di-PEGylated species).

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variant of normal-phase chromatography that separates compounds based on their polarity. It is well-suited for highly polar molecules like PEGylated conjugates, especially when the parent molecule is less polar.

Application Notes: Method Selection and Optimization

Choosing the optimal purification strategy is crucial for achieving high purity and yield. The following table provides a comparison of the primary chromatographic methods.

Chromatography Method Principle of Separation Best Suited For Advantages Disadvantages
Reversed-Phase (RP-HPLC) HydrophobicitySmall molecules, peptides, oligonucleotides.High resolution, excellent for purity analysis.Can denature proteins; requires organic solvents.
Size Exclusion (SEC) Hydrodynamic Radius (Size)Proteins, antibodies, and other large biomolecules.Gentle, non-denaturing conditions; predictable.Lower resolution for molecules of similar size.
Ion-Exchange (IEC) Net Surface ChargeCharged molecules, particularly proteins.High capacity; can separate based on degree of PEGylation.Requires charge difference; sensitive to buffer pH and salt.
Hydrophilic Interaction (HILIC) Polarity / HydrophilicityPolar conjugates and when separating from non-polar reactants.Orthogonal to RP-HPLC; good for polar analytes.Can have longer equilibration times; sensitive to water content.

Visualization of Workflow and Method Selection

Purification_Workflow crude Crude Reaction Mixture prep Sample Preparation (e.g., Filtration) crude->prep chrom Chromatographic Separation (HPLC) prep->chrom collect Fraction Collection chrom->collect analyze Purity Analysis (Analytical HPLC, LC-MS) collect->analyze analyze->collect Re-process if needed pool Pool Pure Fractions analyze->pool Fractions >95% Pure final Pure this compound Conjugate pool->final

Caption: General experimental workflow for the purification of this compound conjugates.

Method_Selection_Tree start Start: Choose Purification Method is_protein Conjugated to a large biomolecule (>20 kDa)? start->is_protein charge_diff Significant charge difference between native and PEGylated form? is_protein->charge_diff  No (Small Molecule / Peptide) sec Use Size Exclusion Chromatography (SEC) is_protein->sec  Yes iec Use Ion-Exchange Chromatography (IEC) charge_diff->iec  Yes rphplc Use Reversed-Phase Chromatography (RP-HPLC) charge_diff->rphplc  No is_polar Is conjugate significantly more polar than starting materials? hilic Consider HILIC as an alternative to RP-HPLC is_polar->hilic  Yes rphplc->is_polar

Caption: Decision tree for selecting the appropriate chromatographic method.

Experimental Protocols

Protocol 1: Purification by Reversed-Phase HPLC (RP-HPLC)

This protocol is suitable for purifying this compound conjugates of small molecules or peptides.

Materials and Equipment:

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 10 µm particle size, 120 Å pore size, 21.2 x 250 mm)

  • Analytical HPLC or LC-MS system for purity analysis

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)

  • Sample solvent: Minimal amount of Mobile Phase A or DMSO

  • 0.22 µm syringe filters

  • Lyophilizer or rotary evaporator

Procedure:

  • Reagent Preparation: Prepare and degas Mobile Phases A and B.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal volume of the sample solvent. Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes or until a stable baseline is achieved.

  • Chromatography:

    • Inject the prepared sample onto the column.

    • Elute the conjugate using a linear gradient of Mobile Phase B. An example gradient is shown in the table below. The gradient should be optimized to ensure separation of the conjugate from the unreacted starting materials.

    • Monitor the elution profile using a UV detector at a wavelength appropriate for the chromophore in the target molecule (e.g., 220 nm for peptides, 254 nm for aromatic compounds).

  • Fraction Collection: Collect fractions corresponding to the peak of the desired conjugate. The PEGylated product typically elutes earlier than the more hydrophobic, un-PEGylated starting material.

  • Purity Analysis and Product Recovery:

    • Analyze the collected fractions for purity using analytical RP-HPLC or LC-MS.

    • Pool the fractions containing the product at the desired purity (e.g., >95%).

    • Remove the organic solvent and water by lyophilization or rotary evaporation to obtain the purified solid conjugate.

Representative RP-HPLC Conditions:

Parameter Value
Column C18, 10 µm, 120 Å, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 15.0 mL/min
Detection UV at 220 nm or 254 nm
Gradient 5% to 65% B over 40 minutes
Protocol 2: Purification by Size Exclusion Chromatography (SEC)

This protocol is ideal for purifying this compound conjugates of proteins and other large biomolecules.

Materials and Equipment:

  • HPLC or FPLC system with a UV detector

  • SEC column with an appropriate fractionation range (e.g., TSKgel G3000SWXL or Superdex 200)

  • Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, or similar physiological buffer

  • 0.22 µm syringe filters

  • Concentration devices (e.g., centrifugal filters)

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved. The system should be thoroughly flushed to remove any residual organic solvents.

  • Sample Preparation: Dissolve or dilute the crude reaction mixture in the SEC mobile phase. Filter the sample through a 0.22 µm syringe filter.

  • Chromatography:

    • Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 1-2% of the total column volume to maintain high resolution.

    • Elute the sample isocratically with the mobile phase.

    • Monitor the elution at 280 nm for proteins.

  • Fraction Collection: Collect fractions corresponding to the elution peaks. The larger PEGylated conjugate will elute first, followed by the smaller unreacted protein and then the very small unreacted this compound.

  • Purity Analysis and Product Recovery:

    • Analyze the collected fractions for purity using analytical SEC, SDS-PAGE, or LC-MS to confirm the presence and purity of the PEGylated protein.

    • Pool the pure fractions.

    • If necessary, concentrate the pooled fractions using centrifugal filter units.

Representative SEC Conditions:

Parameter Value
Column TSKgel G3000SWXL, 5 µm, 7.8 x 300 mm
Mobile Phase 150 mM Sodium Phosphate, pH 7.0
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 280 nm
Run Type Isocratic

Summary of Expected Results

The success of the purification can be quantified by purity, yield, and recovery. The following table provides representative data that can be expected from a well-optimized purification process.

Parameter RP-HPLC SEC IEC
Typical Load 10 - 100 mg1 - 20 mg50 - 500 mg
Purity Achieved > 98%> 95%> 95%
Typical Recovery 70 - 85%85 - 95%80 - 90%
Primary Impurities Removed Unreacted small molecule/peptide, excess this compoundUnreacted protein, excess this compoundUnreacted protein, multi-PEGylated species

Conclusion

The purification of this compound conjugates is a critical step in the development of PEGylated therapeutics and research tools. A systematic approach based on the physicochemical properties of the conjugate is essential for selecting the appropriate chromatographic method. RP-HPLC is a high-resolution technique ideal for smaller conjugates, while SEC provides a gentle and effective method for larger biomolecules. IEC offers an alternative based on charge that can be powerful for separating species with different degrees of PEGylation. By following the detailed protocols and optimization guidelines presented here, researchers can achieve high purity and recovery of their target this compound conjugates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing m-PEG8-Tos Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the synthesis of m-PEG8-Tos.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound reaction yield consistently low?

A1: Low yields in tosylation reactions can stem from several factors. Below are the most common causes and their solutions:

  • Inadequate Stoichiometry: The molar ratio of reagents is critical. Ensure an excess of both tosyl chloride (TsCl) and the base is used. A common starting point is 1.2-1.5 equivalents of TsCl and at least 1.5-3 equivalents of a base like triethylamine (TEA) or pyridine.[1][2]

  • Moisture Contamination: Tosyl chloride is highly sensitive to moisture and can be hydrolyzed, rendering it inactive. All glassware should be flame-dried, and anhydrous solvents must be used.[3] The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Temperature: The reaction is typically initiated at 0°C to control the exothermic addition of TsCl and then allowed to warm to room temperature to proceed to completion.[2] Running the reaction entirely at 0°C may slow it down significantly, while high temperatures can promote side reactions.

  • Incorrect Base Selection: While pyridine is a classic choice, its removal can be problematic. Triethylamine (TEA) is a common alternative.[2] For less reactive alcohols, a stronger, non-nucleophilic base or the use of a catalyst like 4-dimethylaminopyridine (DMAP) might be necessary. In some protocols, a strong base like sodium hydroxide (NaOH) in a biphasic THF/water system has been used effectively.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is the most common and efficient method for monitoring the reaction.

  • Procedure: Spot the crude reaction mixture on a silica gel TLC plate. It is advisable to perform a mini-workup on the aliquot to be spotted (e.g., dilute with dichloromethane and wash with 1 M HCl) to remove base which can cause streaking.

  • Visualization: The product and starting materials are often visualized using UV light (due to the tosyl group's aromatic ring) and/or by staining with potassium permanganate or iodine.

  • Interpretation: A successful reaction will show the consumption of the starting m-PEG8-OH spot and the appearance of a new, typically less polar (higher Rf) spot corresponding to the this compound product.

Q3: What are the common impurities, and how can they be removed?

A3: Common impurities include unreacted m-PEG8-OH, excess TsCl, hydrolyzed TsCl (p-toluenesulfonic acid), and salts formed from the base (e.g., triethylammonium chloride).

  • Work-up: An aqueous work-up is crucial for removing most impurities. The reaction mixture is typically diluted with a solvent like dichloromethane (DCM) or ethyl acetate and washed sequentially with water, dilute acid (e.g., 1 M HCl) to remove the amine base, a basic solution (e.g., 5% NaHCO3) to remove p-toluenesulfonic acid, and finally with brine.

  • Purification: The gold standard for purification is flash column chromatography on silica gel. PEG compounds can be challenging to purify this way due to their polarity. A gradient elution system, such as dichloromethane/methanol or ethyl acetate/hexanes, is typically required.

Q4: My purified product still shows impurities by NMR. What are the next steps?

A4: If standard purification fails, consider the following:

  • Re-crystallization: If the product is a solid, re-crystallization may be an option, although PEG derivatives are often oils or waxy solids.

  • Optimize Chromatography: PEG compounds are known to streak on silica. Using a different solvent system, such as chloroform/methanol, or adding a small percentage of a more polar solvent like ethanol or isopropanol can sometimes improve separation.

  • Alternative Purification: For high-purity applications, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Q5: Why is my TLC plate streaky or showing inconsistent spots?

A5: Streaking on TLC plates is a common issue when working with PEG compounds and amines.

  • Cause: The presence of a basic amine like pyridine or TEA in the spotted sample can interfere with the silica gel, causing severe streaking. The polar nature of the PEG chain itself can also contribute to this.

  • Solution: As mentioned in Q2, perform a mini-workup on the aliquot before spotting it on the TLC plate. Alternatively, after spotting the crude mixture, place the TLC plate under high vacuum for a few minutes to evaporate the volatile base. Using solvent systems containing small amounts of alcohol (e.g., DCM with 1-10% MeOH) can also help create more defined spots.

Data Presentation: Reaction Parameter Tables

Table 1: Typical Reagent Stoichiometry

ReagentMolar Equivalents (eq.)Purpose
m-PEG8-OH1.0Starting Material
p-Toluenesulfonyl Chloride (TsCl)1.2 - 1.5Tosylating Agent
Triethylamine (or Pyridine)1.5 - 3.0HCl Scavenger/Base
4-DMAP (optional)0.1 - 0.6Catalyst

Table 2: Recommended Reaction Conditions

ParameterConditionNotes
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)DCM is often preferred for easy work-up.
Temperature 0°C to Room TemperatureAdd reagents at 0°C, then allow to warm and stir.
Reaction Time 4 - 24 hoursMonitor by TLC until starting material is consumed.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of TsCl.

Table 3: Example TLC Monitoring System

ParameterDescription
Stationary Phase Silica Gel 60 F254
Mobile Phase 50% Ethyl Acetate in Hexanes or 10% Methanol in Dichloromethane
Visualization UV (254 nm), Potassium Permanganate dip, or Iodine vapor

Experimental Protocols

Protocol 1: General Synthesis of this compound
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Dissolve m-PEG8-OH (1.0 eq.) in anhydrous DCM (approx. 10 mL per gram of PEG). Cool the solution to 0°C in an ice bath.

  • Sequentially add triethylamine (1.5 eq.) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).

  • Reaction: Stir the reaction mixture at 0°C for 4 hours, then remove the ice bath and allow it to stir at room temperature overnight (12-16 hours). Monitor the reaction's completion by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer it to a separatory funnel and wash sequentially with water (2x), 1 M HCl (1x), 5% NaHCO3 (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil/solid via flash column chromatography on silica gel using an appropriate eluent gradient (e.g., a gradient of 0% to 10% methanol in dichloromethane).

Protocol 2: Thin-Layer Chromatography (TLC) Analysis
  • Prepare an eluent solution (e.g., 10% MeOH in DCM).

  • In a small vial, take a drop of the reaction mixture and dilute it with ~0.5 mL of DCM.

  • Add ~0.5 mL of 1 M HCl, vortex, and allow the layers to separate.

  • Using a capillary tube, spot the bottom organic layer onto the TLC plate. Also spot the starting m-PEG8-OH as a reference.

  • Develop the plate in a chamber saturated with the eluent.

  • Dry the plate and visualize the spots under UV light and then by staining with potassium permanganate. The product spot should have a higher Rf value than the starting alcohol.

Visualizations

Troubleshooting_Workflow start Problem Encountered: Low Yield or Impure Product check_reaction Has the reaction gone to completion? (Check by TLC/LC-MS) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes troubleshoot_reaction Troubleshoot Reaction Conditions incomplete->troubleshoot_reaction extend_time Action: Extend Reaction Time troubleshoot_reaction->extend_time increase_reagents Action: Increase Equivalents of TsCl / Base troubleshoot_reaction->increase_reagents check_reagents Action: Verify Reagent Quality (Anhydrous Solvents, Fresh TsCl) troubleshoot_reaction->check_reagents troubleshoot_workup Troubleshoot Work-up & Purification complete->troubleshoot_workup optimize_workup Action: Optimize Aqueous Washes (Acid/Base/Brine) troubleshoot_workup->optimize_workup optimize_chroma Action: Optimize Column Chromatography (Solvent System, Gradient) troubleshoot_workup->optimize_chroma end_node Pure this compound Product optimize_chroma->end_node

Caption: Troubleshooting workflow for optimizing this compound synthesis.

References

side reactions of m-PEG8-Tos and how to prevent them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG8-Tos. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, helping you to prevent and troubleshoot side reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary reaction mechanism?

This compound is a methoxy-terminated polyethylene glycol with eight ethylene glycol units and a terminal tosyl group. The tosyl group is an excellent leaving group, making this compound highly reactive towards nucleophiles in a bimolecular nucleophilic substitution (SN2) reaction. This allows for the covalent attachment of the PEG chain to various molecules.[1][2][3]

Q2: What are the primary nucleophiles that react with this compound?

The primary nucleophiles that readily react with this compound are primary amines (-NH2) and thiols (-SH). Alcohols (-OH) can also react, but they are generally less nucleophilic than amines and thiols. The order of nucleophilicity is generally:

Thiolate (RS⁻) > Amine (RNH₂) > Alcohol (ROH)

This order can be influenced by factors such as the pKa of the nucleophile and the reaction conditions.[4][5]

Q3: What are the common side reactions when using this compound?

The most common side reactions are:

  • Reaction with unintended nucleophiles: If your reaction mixture contains multiple nucleophilic species (e.g., a protein with both amine and thiol groups, or amine-containing buffers like Tris), this compound can react with all of them, leading to a mixture of products.

  • Hydrolysis: The tosyl group can be hydrolyzed by water, especially at higher pH and temperatures, to form m-PEG8-OH. This side reaction consumes the starting material and reduces the yield of the desired conjugate.

  • Elimination (E2) Reactions: While less common with primary tosylates like this compound, elimination reactions to form an alkene can occur, particularly with sterically hindered or strongly basic nucleophiles at elevated temperatures.

Q4: How can I prevent the hydrolysis of this compound?

To minimize hydrolysis:

  • Work in anhydrous (dry) solvents whenever possible.

  • If aqueous buffers are necessary, use a pH between 7.0 and 8.5. Avoid highly basic conditions.

  • Keep reaction temperatures as low as is practical for the desired reaction rate.

  • Use the this compound reagent immediately after preparing the solution.

Q5: How can I achieve selective reaction with a specific nucleophile?

To achieve selectivity:

  • pH Control: The reactivity of amines and thiols is pH-dependent. Thiols are most reactive in their thiolate form (RS⁻), which is favored at a pH above the pKa of the thiol (typically around 8.5-9.5). Primary amines are most nucleophilic when they are deprotonated, which is favored at a pH above their pKa (typically around 9-10). By carefully controlling the pH, you can favor the reaction with one nucleophile over another. For example, at a pH of around 7.5, a thiol will be significantly more reactive than a primary amine.

  • Choice of Nucleophile: If possible, choose a target molecule with a single type of reactive nucleophile.

  • Protection of Functional Groups: If your molecule has multiple reactive sites, consider using protecting groups to temporarily block the functional groups you do not want to react.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Reaction Inactive this compound: The reagent may have hydrolyzed due to improper storage or handling.• Use a fresh vial of this compound.• Ensure the reagent is stored in a dry, cool, and dark place.
Suboptimal pH: The pH of the reaction may not be suitable for the nucleophile.• Adjust the pH of the reaction mixture to optimize the nucleophilicity of your target functional group (e.g., pH 7.5-8.5 for thiols, pH 8.5-9.5 for amines).
Low Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.• Gradually increase the reaction temperature, while monitoring for potential side reactions.
Multiple Products Observed Reaction with Multiple Nucleophiles: The target molecule may have multiple reactive sites (e.g., both amines and thiols).• Adjust the pH to favor reaction with the desired nucleophile.• Consider using protecting groups for other nucleophilic sites.
Presence of Competing Nucleophiles: The buffer or other components in the reaction mixture may contain nucleophiles (e.g., Tris buffer).• Use a non-nucleophilic buffer such as phosphate or HEPES.• Purify the target molecule to remove any nucleophilic impurities.
Presence of m-PEG8-OH in the Final Product Hydrolysis of this compound: The reagent has reacted with water.• Ensure all solvents and reagents are dry.• Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).• Lower the reaction pH and temperature.
Low Yield of Desired Product Steric Hindrance: The nucleophilic site on the target molecule may be sterically hindered, slowing down the reaction.• Increase the reaction time.• Increase the molar excess of this compound.• Consider using a longer PEG linker to overcome steric hindrance.
Side Reactions: Hydrolysis or reaction with competing nucleophiles is consuming the starting material.• Refer to the solutions for preventing hydrolysis and achieving selectivity.

Experimental Protocols

General Protocol for Reaction of this compound with a Primary Amine

This protocol provides a starting point for the PEGylation of a primary amine-containing molecule. Optimization may be required for each specific substrate.

Materials:

  • This compound

  • Amine-containing molecule

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Reaction vessel

  • Stirring apparatus

  • Analytical HPLC system for monitoring the reaction

Procedure:

  • Preparation of Reactants:

    • Dissolve the amine-containing molecule in the anhydrous solvent to a desired concentration (e.g., 10 mg/mL).

    • Immediately before use, dissolve this compound in the anhydrous solvent to a concentration that will achieve the desired molar excess (typically 1.2 to 2 equivalents).

  • Reaction Setup:

    • To the solution of the amine-containing molecule, add the non-nucleophilic base (typically 2-3 equivalents).

    • Slowly add the this compound solution to the reaction mixture while stirring.

  • Reaction:

    • Allow the reaction to proceed at room temperature for 2-24 hours. The optimal reaction time should be determined by monitoring the reaction progress by HPLC.

  • Quenching:

    • Once the reaction is complete, quench any remaining this compound by adding a small amount of a primary amine-containing scavenger (e.g., ethanolamine).

  • Purification:

    • Purify the PEGylated product from unreacted starting materials and byproducts using an appropriate chromatographic technique, such as reversed-phase HPLC or size-exclusion chromatography.

Quantitative Data Summary:

ParameterRecommended RangeRationale
Molar Ratio (this compound:Amine) 1.2:1 to 2:1A slight excess of this compound drives the reaction to completion.
Base (equivalents) 2-3Neutralizes the tosyl acid byproduct and facilitates the reaction.
Temperature Room Temperature (20-25°C)Provides a good balance between reaction rate and stability of the reactants.
Reaction Time 2-24 hoursDependent on the reactivity of the specific amine and should be monitored.

Visualizations

G cluster_workflow Experimental Workflow for this compound Conjugation A Dissolve Amine-Containing Molecule in Anhydrous Solvent B Add Non-Nucleophilic Base A->B C Add this compound Solution B->C D React at Room Temperature (2-24h) C->D E Monitor Reaction by HPLC D->E E->D Incomplete F Quench Reaction E->F Complete G Purify Conjugate F->G

Caption: A typical experimental workflow for the conjugation of this compound to an amine-containing molecule.

G cluster_troubleshooting Troubleshooting Logic for Low Yield Start Low Yield of Desired Product CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions (pH, Temp, Time) Start->CheckConditions CheckSideReactions Analyze for Side Products (e.g., Hydrolysis) Start->CheckSideReactions Impure Impure Starting Materials CheckPurity->Impure Suboptimal Suboptimal Conditions CheckConditions->Suboptimal SideProduct Side Products Detected CheckSideReactions->SideProduct Purify Purify Starting Materials Impure->Purify Optimize Optimize Conditions Suboptimal->Optimize Minimize Minimize Side Reactions SideProduct->Minimize

Caption: A decision-making diagram for troubleshooting low product yield in this compound reactions.

References

Technical Support Center: Characterization of m-PEG8-Tos Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG8-Tos conjugate characterization. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the analytical challenges encountered during the synthesis and analysis of molecules conjugated with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it react?

A1: this compound is a discrete polyethylene glycol (PEG) reagent with a molecular weight of 494.60 g/mol and a chemical formula of C22H38O10S.[1] It consists of a methoxy-capped eight-unit PEG chain activated with a terminal tosyl (p-toluenesulfonyl) group. The tosyl group is an excellent leaving group, making this compound highly reactive towards nucleophiles.[1] The primary reaction mechanism is a nucleophilic substitution (SN2) reaction, where a nucleophile (such as an amine, thiol, or hydroxyl group on a target molecule) displaces the tosylate to form a stable covalent bond.[2]

Q2: What are the main analytical techniques to confirm successful conjugation with this compound?

A2: A combination of chromatographic and spectroscopic methods is essential for comprehensive characterization. The most powerful techniques include:

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS are used to confirm the mass increase corresponding to the addition of the m-PEG8 moiety. High-resolution mass spectrometry can provide definitive mass confirmation of the conjugate.[2]

  • High-Performance Liquid Chromatography (HPLC): Both Size-Exclusion Chromatography (SEC) and Reverse-Phase HPLC (RP-HPLC) are used. SEC separates molecules based on size, with the larger PEGylated conjugate eluting earlier than the unconjugated molecule. RP-HPLC separates based on hydrophobicity; PEGylation typically reduces the retention time of small molecules on C18 columns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural confirmation. Specific peaks corresponding to the PEG backbone (around 3.6 ppm) and the tosyl group's aromatic protons (around 7.4-7.8 ppm) can be monitored. The disappearance of the tosyl signals and the appearance of new signals corresponding to the linkage confirm conjugation.

Q3: What is the expected mass shift after conjugation with this compound?

A3: When a molecule is conjugated with this compound, the tosyl group (C7H7SO2, ~155.02 Da) is displaced. The added mass corresponds to the m-PEG8- portion (C15H31O8). The net mass increase will be the mass of the m-PEG8- fragment, which is approximately 339.2 Da. This precise mass addition can be confirmed using high-resolution mass spectrometry.

Troubleshooting Guides

This section addresses specific issues that may arise during the conjugation and characterization of this compound conjugates.

Problem 1: Low or No Conjugation Efficiency

Symptom: MS and HPLC analyses show predominantly unreacted starting materials with little to no desired conjugate.

Possible Cause Troubleshooting Steps & Recommendations
Inactive Nucleophile Ensure the target molecule's nucleophilic group (e.g., amine, thiol) is available and not sterically hindered. For amines, ensure the pH of the reaction buffer is sufficiently basic (typically pH 8-9.5) to deprotonate the amine, increasing its nucleophilicity.
Hydrolysis of this compound The tosyl group can be hydrolyzed, especially in the presence of water and at high pH. Ensure all solvents and reagents are anhydrous. Use polar aprotic solvents like DMF or DMSO, which do not participate in the reaction.
Suboptimal Reaction Conditions The reaction may be too slow. Increase the reaction temperature (e.g., from room temperature to 40-50°C), but monitor for potential side reactions. Increase the molar excess of this compound (e.g., from 2:1 to 5:1 or 10:1) to drive the reaction forward.
Inappropriate Buffer Avoid buffers with competing nucleophiles (e.g., Tris, glycine). Use non-nucleophilic buffers like phosphate or borate buffers if an aqueous system is required.
Problem 2: Multiple PEGylation Products or Heterogeneity

Symptom: MS and HPLC data show multiple peaks corresponding to the addition of one, two, or more PEG chains.

Possible Cause Troubleshooting Steps & Recommendations
Multiple Reactive Sites on Target Molecule If the target molecule has multiple nucleophilic sites (e.g., several lysine residues), multiple conjugations are likely.
High Molar Excess of this compound A high molar ratio of PEG to the target molecule increases the probability of multiple additions. Reduce the molar excess of this compound (e.g., start with a 1:1 or 2:1 ratio).
Prolonged Reaction Time Longer reaction times can lead to more extensive PEGylation. Perform a time-course experiment, analyzing aliquots at different time points (e.g., 1, 4, 12, 24 hours) to find the optimal duration for mono-conjugation.
Inefficient Purification The purification method may not be adequately resolving the different PEGylated species. Optimize the HPLC gradient (for RP-HPLC) or select a column with a more appropriate pore size (for SEC) to improve separation.
Problem 3: Presence of Unexpected Byproducts

Symptom: MS or NMR analysis reveals unexpected masses or signals that do not correspond to starting materials or the desired product.

Possible Cause Troubleshooting Steps & Recommendations
Elimination Side Reaction (E2) If using a sterically hindered or strongly basic nucleophile, an elimination reaction can compete with substitution. This is more likely at elevated temperatures. Use a less hindered base or a milder nucleophile if possible, and run the reaction at a lower temperature.
Hydrolysis of Tosylate As mentioned, this compound can react with water to form m-PEG8-OH. This byproduct will have a mass of approximately 354.4 g/mol . Ensure anhydrous conditions.
Oxidation of Thiol Nucleophile If conjugating to a thiol (cysteine), the thiol can oxidize to form disulfide bonds, leading to dimerization of the target molecule. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and consider adding a non-thiol reducing agent like TCEP in small amounts.

Experimental Protocols

General Protocol for Conjugation of a Protein with this compound
  • Protein Preparation: Dissolve the protein containing a reactive amine or thiol group in a non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0).

  • This compound Solution Preparation: Immediately before use, dissolve this compound in a dry, polar aprotic solvent like DMF or DMSO to a known concentration (e.g., 100 mg/mL).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution with gentle stirring.

  • Incubation: Allow the reaction to proceed for 4-24 hours at room temperature. The optimal time should be determined empirically.

  • Quenching: Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of ~50 mM to consume any unreacted this compound.

  • Purification: Purify the conjugate from excess reagents and unconjugated protein using Size-Exclusion Chromatography (SEC) or dialysis.

Characterization by RP-HPLC-MS
  • Column: C4 or C18, depending on the hydrophobicity of the conjugate.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes is a good starting point.

  • Sample Preparation: Desalt the sample using a suitable method (e.g., ZipTip, dialysis) to remove non-volatile salts.

  • MS Analysis: Perform ESI-MS in positive ion mode. Scan a mass range appropriate for the expected charge states of the unconjugated and conjugated protein. Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass.

Quantitative Data Summary

ParameterValueReference
This compound Molecular Weight 494.60 g/mol
This compound Chemical Formula C22H38O10S
Mass of m-PEG8- moiety added ~339.2 DaCalculated
Mass of p-toluenesulfonate leaving group ~155.2 DaCalculated
Typical ¹H NMR signal for PEG backbone ~3.6 ppm (s, broad)
Typical ¹H NMR signals for Tosyl group ~7.4 and ~7.8 ppm (d, aromatic)

Visualizations

This compound Conjugation Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products mPEG8Tos m-PEG8-O-Tos (Electrophile) Reaction SN2 Reaction Solvent: DMF/DMSO Base (e.g., Et3N) mPEG8Tos->Reaction Target Target Molecule with Nucleophile (R-NuH) (e.g., Amine, Thiol) Target->Reaction Conjugate m-PEG8-Nu-R (Desired Conjugate) Reaction->Conjugate Byproduct Tos-H (p-Toluenesulfonic Acid) Reaction->Byproduct

Caption: Chemical pathway for this compound conjugation via SN2 reaction.

General Characterization Workflow Start Crude Reaction Mixture Purification Purification (SEC or Dialysis) Start->Purification Purity_Check Purity & Homogeneity Check (RP-HPLC / SEC-HPLC) Purification->Purity_Check Identity_Confirmation Identity Confirmation (LC-MS) Purity_Check->Identity_Confirmation Structure_Validation Structural Validation (NMR, if applicable) Identity_Confirmation->Structure_Validation Final Characterized Conjugate Structure_Validation->Final

Caption: A typical experimental workflow for purifying and characterizing conjugates.

Troubleshooting Low Conjugation Yield Start Low/No Conjugate Detected Check_Reagents Are reagents active and dry? Start->Check_Reagents Check_pH Is reaction pH optimal (e.g., pH 8-9.5 for amines)? Check_Reagents->Check_pH Yes Sol_Reagents_Yes Use fresh/dry reagents & anhydrous solvent. Check_Reagents->Sol_Reagents_Yes No Check_Conditions Are molar ratio and temperature sufficient? Check_pH->Check_Conditions Yes Sol_pH_Yes Adjust pH of reaction buffer. Check_pH->Sol_pH_Yes No Sol_Conditions_Yes Increase molar excess of PEG or reaction temperature. Check_Conditions->Sol_Conditions_Yes No Success Re-run reaction & analyze Check_Conditions->Success Yes Sol_Reagents_Yes->Success Sol_pH_Yes->Success Sol_Conditions_Yes->Success

Caption: A decision tree for troubleshooting low-yield conjugation reactions.

References

Validation & Comparative

A Researcher's Guide to Mass Spectrometry Analysis of m-PEG8-Tos Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is a critical step in ensuring efficacy and safety. The conjugation of molecules with discrete polyethylene glycol (PEG) linkers, such as m-PEG8-Tos, can significantly improve the therapeutic properties of peptides and proteins. Mass spectrometry (MS) is an indispensable tool for the detailed structural elucidation of these conjugates. This guide provides an objective comparison of mass spectrometry-based methods for characterizing this compound conjugates, complete with experimental protocols and data interpretation strategies.

The analysis of PEGylated molecules presents unique challenges, primarily due to the polydispersity of traditional PEG polymers, which can lead to complex and difficult-to-interpret mass spectra. The use of discrete PEG (dPEG®) linkers, such as this compound, which have a defined molecular weight and structure, greatly simplifies this analysis.[1] The this compound reagent has a specific chemical formula of C22H38O10S and an exact mass of 494.2186 Da.[2]

Comparing Mass Spectrometry Techniques for this compound Conjugate Analysis

Two primary mass spectrometry techniques are widely employed for the analysis of PEGylated biomolecules: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Liquid Chromatography-Electrospray Ionization (LC-ESI) MS. The choice between them depends on the specific analytical goal.

FeatureMALDI-TOF MSLC-ESI-MS/MS
Primary Use Rapid determination of molecular weight and verification of conjugation.[3]Detailed structural characterization, including identification of conjugation sites and impurity profiling.[1][4]
Sample Throughput HighModerate
Resolution Moderate to HighHigh to Ultra-High
Fragmentation Limited (in-source decay)Controlled (Collision-Induced Dissociation)
Coupling to Separation Typically offlineOnline with Liquid Chromatography
Ionization Soft, produces primarily singly charged ionsSoft, produces multiply charged ions
Data Complexity Relatively simple spectraComplex spectra requiring deconvolution

Experimental Protocols

Sample Preparation for Mass Spectrometry Analysis

Successful mass spectrometry analysis begins with proper sample preparation.

  • Conjugation Reaction: React the biomolecule (e.g., peptide, protein) with this compound in a suitable buffer. The tosyl group is an excellent leaving group for nucleophilic substitution reactions, readily reacting with primary amines (e.g., N-terminus, lysine side chains) or thiols (e.g., cysteine side chains).

  • Purification: It is crucial to remove excess unconjugated this compound and other reaction by-products. This can be achieved using techniques appropriate for the sample, such as:

    • Size-Exclusion Chromatography (SEC): Effective for separating the larger conjugate from the smaller unconjugated linker.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Provides high-resolution separation based on hydrophobicity.

    • Centrifugal Filters: A quick method for buffer exchange and removal of small molecules from larger biomolecules.

  • Buffer Exchange: For ESI-MS, it is essential to exchange the sample into a volatile buffer, such as 10 mM ammonium acetate or 0.1% formic acid in water/acetonitrile, to ensure efficient ionization and prevent salt adduction.

MALDI-TOF MS Protocol
  • Matrix Selection: Alpha-cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for peptides and proteins. For PEGylated samples, the addition of a cationizing agent like sodium chloride can improve signal intensity.

  • Sample Spotting: Mix the purified conjugate solution with the matrix solution on a MALDI target plate and allow it to air dry (dried-droplet method).

  • Data Acquisition: Acquire data in positive reflector mode for accurate mass determination. The resulting spectrum should show a peak corresponding to the molecular weight of the unconjugated biomolecule and a new, higher mass peak corresponding to the this compound conjugate.

LC-ESI-MS/MS Protocol
  • Liquid Chromatography (LC) Separation:

    • Column: A reverse-phase column (e.g., C18) is typically used for separating peptides and proteins.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the unconjugated biomolecule and the more hydrophobic conjugate.

  • Mass Spectrometry (MS) and Tandem MS (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire a full scan to detect the multiply charged ions of the unconjugated biomolecule and the this compound conjugate. The mass difference will correspond to the mass of the PEG linker minus the tosyl group and plus a proton.

    • Deconvolution: Use appropriate software to deconvolute the multiply charged spectrum to obtain the zero-charge mass of the intact conjugate.

    • MS/MS Analysis: Isolate the precursor ion of the conjugate and subject it to collision-induced dissociation (CID). The resulting fragment ions will provide information about the peptide/protein sequence and the site of conjugation.

Data Interpretation and Fragmentation Patterns

The interpretation of the mass spectra is key to confirming the structure of the this compound conjugate.

Expected Mass Shift

Upon successful conjugation, the mass of the biomolecule will increase by the mass of the m-PEG8 moiety. The tosyl group (C7H7SO2, mass ≈ 155.02 Da) is the leaving group in the reaction. Therefore, the expected mass increase is the mass of this compound (494.2186 Da) minus the mass of the tosyl group, which is approximately 339.19 Da.

CompoundChemical FormulaExact Mass (Da)
This compoundC22H38O10S494.2186
Tosyl groupC7H7SO2155.0245
m-PEG8 moietyC15H31O8339.1943
MS/MS Fragmentation of this compound Conjugates

Tandem mass spectrometry provides detailed structural information. The fragmentation of a peptide-m-PEG8-Tos conjugate will yield characteristic ions.

  • Peptide Backbone Fragmentation: The peptide backbone will fragment to produce b- and y-ions, which can be used to confirm the amino acid sequence.

  • PEG Chain Fragmentation: The PEG linker will fragment through the characteristic neutral loss of ethylene glycol units (C2H4O), corresponding to a mass difference of 44.0262 Da between fragment ions.

  • Linkage and Tosyl Group Fragmentation: The fragmentation of the tosyl group is a key diagnostic feature. In positive ion mode ESI-MS/MS, a characteristic fragment ion corresponding to the tosyl cation ([C7H7SO2]+) at m/z 155 is often observed. Another common fragmentation pathway for sulfonate esters is the loss of SO2 (64 Da).

The following diagrams illustrate the experimental workflow and the expected fragmentation pattern of an this compound conjugate.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Conjugation Conjugation of Biomolecule with this compound Purification Purification (SEC, RP-HPLC) Conjugation->Purification Buffer_Exchange Buffer Exchange to Volatile Buffer Purification->Buffer_Exchange MALDI_TOF MALDI-TOF MS (Molecular Weight) Buffer_Exchange->MALDI_TOF Offline LC_ESI_MS LC-ESI-MS (Intact Mass) Buffer_Exchange->LC_ESI_MS Online LC_ESI_MSMS LC-ESI-MS/MS (Fragmentation) LC_ESI_MS->LC_ESI_MSMS Deconvolution Deconvolution of ESI Mass Spectrum LC_ESI_MS->Deconvolution Fragmentation_Analysis Fragmentation Pattern Analysis LC_ESI_MSMS->Fragmentation_Analysis fragmentation_pathway cluster_peptide_frags Peptide Fragmentation cluster_peg_frags PEG Fragmentation cluster_tosyl_frags Tosyl Group Fragmentation Precursor [Peptide-mPEG8-Tos + H]+ b_ions b-ions Precursor->b_ions y_ions y-ions Precursor->y_ions Loss_44 Neutral Loss of C2H4O (44 Da) Precursor->Loss_44 Tosyl_cation Tosyl Cation (m/z 155) Precursor->Tosyl_cation Loss_SO2 Neutral Loss of SO2 (64 Da) Precursor->Loss_SO2

References

A Comparative Guide to the NMR Characterization of m-PEG8-Tos Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the characterization of m-PEG8-Tos (monomethoxy-octaethylene glycol-tosylate) conjugates using Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and drug development professionals involved in bioconjugation and PEGylation. This document outlines the expected NMR spectral data for this compound, compares it with alternative PEGylating agents, and provides detailed experimental protocols.

Introduction to this compound and PEGylation

This compound is a PEGylating reagent used to covalently attach polyethylene glycol (PEG) chains to molecules, a process known as PEGylation. This technique is widely employed in drug delivery to enhance the solubility, stability, and circulation time of therapeutic agents.[1][2] The this compound molecule consists of a monomethoxy-terminated polyethylene glycol chain with eight ethylene glycol repeat units and a tosyl group at the other end. The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions with functional groups such as amines, thiols, or hydroxyls on the target molecule.[2]

Accurate characterization of the resulting conjugate is crucial to ensure the success of the PEGylation reaction and to determine the purity of the final product. NMR spectroscopy is a powerful analytical technique for this purpose, providing detailed structural information.[3][4]

NMR Characterization of Unconjugated this compound

The ¹H and ¹³C NMR spectra of unconjugated this compound exhibit characteristic signals corresponding to the methoxy, PEG backbone, and tosyl groups.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound will show distinct peaks for the different protons in the molecule. The ethylene glycol protons of the PEG backbone typically appear as a large multiplet around 3.6 ppm. The terminal methoxy group will be a sharp singlet at approximately 3.38 ppm. The protons on the tosyl group's aromatic ring will appear in the aromatic region (7-8 ppm), and the methyl protons of the tosyl group will be a singlet around 2.4 ppm.

¹³C NMR Spectroscopy: In the carbon NMR spectrum, the repeating methylene carbons of the PEG backbone are observed around 70 ppm. The carbon of the terminal methoxy group is expected around 59 ppm. The aromatic carbons of the tosyl group will have signals in the range of 125-150 ppm, and the methyl carbon of the tosyl group will be at approximately 21 ppm.

The chemical structure of this compound is illustrated below.

Caption: Chemical Structure of this compound.

Comparison with Alternative PEGylating Reagents

While this compound is a common choice, other PEGylating agents with different functional groups are available. The choice of reagent depends on the target functional group and the desired reaction conditions. Additionally, alternative polymers to PEG are being explored to address potential immunogenicity issues associated with PEG.

Reagent TypeFunctional GroupTypical ¹H NMR Signal (ppm)Key Differentiating Feature in NMR
m-PEG-Tosylate -SO₃-C₆H₄-CH₃7.3-7.8 (aromatic), 2.4 (CH₃)Disappearance of tosyl signals upon conjugation.
m-PEG-Azide -N₃~3.4 (CH₂-N₃)Shift of the terminal methylene protons upon reaction (e.g., click chemistry).
m-PEG-Ester -COOR~4.2 (CH₂-O-CO)Shift of the methylene protons adjacent to the ester group.
m-PEG-Thiol -SH~1.3 (SH, broad)Disappearance of the thiol proton upon disulfide bond formation.
Polypeptides Amide bonds8.0-8.5 (amide NH)Presence of characteristic amino acid side chain signals.
Zwitterionic Polymers e.g., PhosphocholineVariesComplex spectra with signals from the zwitterionic group.

NMR Characterization of this compound Conjugates

Upon successful conjugation of this compound to a target molecule (e.g., a protein or small molecule with a primary amine), significant changes will be observed in the NMR spectrum.

The general conjugation reaction is depicted below.

Conjugation Reaction of this compound m-PEG8-OTs m-PEG8-OTs m-PEG8-Nu-R m-PEG8-Nu-R m-PEG8-OTs->m-PEG8-Nu-R + R-Nu R-Nu R-Nu TsO- TsO⁻ m-PEG8-Nu-R->TsO- +

Caption: Conjugation of this compound with a nucleophile.

Expected Spectral Changes:

  • Disappearance of Tosyl Signals: The most prominent change will be the disappearance of the aromatic and methyl proton signals of the tosyl group in the ¹H NMR spectrum, as it acts as a leaving group.

  • Shift of Terminal Methylene Protons: The protons on the methylene group adjacent to the tosyl group will experience a significant upfield or downfield shift depending on the new covalent bond formed. For example, if conjugated to an amine, the signal will shift to a different position compared to its original location when bonded to the tosyl group.

  • Appearance of New Signals: Signals corresponding to the protons of the conjugated molecule will be present in the spectrum.

The following table summarizes the expected ¹H NMR chemical shifts before and after conjugation to a hypothetical amine-containing molecule (R-NH₂).

GroupBefore Conjugation (this compound)After Conjugation (m-PEG8-NH-R)
Tosyl Aromatic Protons ~7.3-7.8 ppm (multiplet)Absent
Tosyl Methyl Protons ~2.4 ppm (singlet)Absent
PEG Backbone Protons ~3.6 ppm (multiplet)~3.6 ppm (multiplet)
Terminal Methoxy Protons ~3.38 ppm (singlet)~3.38 ppm (singlet)
Terminal Methylene Protons (-CH₂-OTs) ~4.1 ppm (triplet)Shifted (e.g., ~2.8-3.2 ppm for -CH₂-NH-R)
Protons of R-group AbsentPresent

Experimental Protocol for NMR Characterization

A general workflow for the characterization process is outlined below.

NMR Characterization Workflow Start Start: this compound Conjugation Reaction Purification Purification of Conjugate Start->Purification SamplePrep NMR Sample Preparation Purification->SamplePrep NMR Acquire 1H and 13C NMR Spectra SamplePrep->NMR Analysis Spectral Analysis and Comparison NMR->Analysis End End: Characterized Conjugate Analysis->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG8-Tos
Reactant of Route 2
Reactant of Route 2
m-PEG8-Tos

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.